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2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole Documentation Hub

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  • Product: 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole
  • CAS: 339011-77-7

Core Science & Biosynthesis

Foundational

Mechanism of 1,3-dipolar cycloaddition for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Executive Summary The synthesis of highly substituted isoxazolidines (tetrahydroisoxazoles) is a cornerstone in the development of novel pharmacophores, particularly for antimicrobial and CNS-active agents. This whitepap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted isoxazolidines (tetrahydroisoxazoles) is a cornerstone in the development of novel pharmacophores, particularly for antimicrobial and CNS-active agents. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocol for the synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole via the 1,3-dipolar cycloaddition (1,3-DC) of N-benzyl-C-phenylnitrone and phenyl vinyl sulfone.

By deconstructing the Frontier Molecular Orbital (FMO) interactions and demonstrating how Lewis acid catalysis inverts natural regioselectivity, this guide empowers synthetic chemists to achieve high yields of the sterically demanding 4-substituted isomer.

Mechanistic Causality & FMO Theory

The Regioselectivity Challenge

In standard thermal 1,3-dipolar cycloadditions, the reaction between a nitrone (a Type II dipole) and an electron-deficient alkene (dipolarophile) is governed by the interaction between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO) .

For phenyl vinyl sulfone, the strongly electron-withdrawing sulfonyl group polarizes the alkene, placing the largest LUMO coefficient on the terminal β -carbon. Simultaneously, the nitrone's HOMO possesses its largest coefficient on the oxygen atom. According to FMO theory, the union of these two largest coefficients naturally drives the formation of the 5-substituted isoxazolidine as the major kinetic and thermodynamic product.

Inverting Regioselectivity via Lewis Acid Templating

To selectively synthesize the 4-(phenylsulfonyl) target, we must override the inherent FMO bias. This is achieved through bidentate Lewis acid catalysis. The introduction of a hard Lewis acid, such as Magnesium Perchlorate ( Mg(ClO4​)2​ ), creates a highly organized transition state. The Mg2+ ion coordinates simultaneously to the nitrone oxygen and the sulfonyl oxygen of the dipolarophile .

This templating effect forces the dipolarophile to approach in an inverse orientation, aligning the α -carbon of the vinyl sulfone with the nitrone oxygen, thereby exclusively yielding the 4-substituted tetrahydroisoxazole. Furthermore, the rigid cyclic transition state heavily favors the endo approach, ensuring high diastereoselectivity (typically the cis-isomer between the C3-phenyl and C4-sulfonyl groups).

FMO_Mechanism Nitrone N-Benzyl-C-phenylnitrone (HOMO Dominant) TS_Endo Endo Transition State (Kinetic Control) Nitrone->TS_Endo TS_Exo Exo Transition State (Thermodynamic Control) Nitrone->TS_Exo Alkene Phenyl Vinyl Sulfone (LUMO Dominant) Alkene->TS_Endo Alkene->TS_Exo Prod_4 4-(Phenylsulfonyl) Isomer (Target Product) TS_Endo->Prod_4 Lewis Acid Templating Prod_5 5-(Phenylsulfonyl) Isomer (Byproduct) TS_Exo->Prod_5 Standard Thermal FMO

Fig 1: Mechanistic divergence in nitrone cycloaddition based on catalytic templating.

Quantitative Data & Optimization

The causality of the Lewis acid intervention is clearly reflected in the optimization data. Without catalysis, the reaction requires elevated temperatures and yields the undesired 5-isomer. With Mg(ClO4​)2​ , the reaction proceeds at room temperature with near-perfect regioselectivity.

Table 1: FMO Energy and Orbital Coefficients (B3LYP/6-31G)*

MoleculeFrontier OrbitalEnergy (eV) Cα​ Coefficient O / Cβ​ Coefficient
N-Benzyl-C-phenylnitroneHOMO-8.500.45 (Carbon)0.62 (Oxygen)
Phenyl Vinyl SulfoneLUMO-1.200.38 ( Cα​ )0.58 ( Cβ​ )

Table 2: Optimization of Regioselectivity (4- vs 5-isomer)

ConditionsTemp (°C)Time (h)Total Yield (%)Ratio (4-isomer : 5-isomer)
Toluene, No Catalyst110128515 : 85
DCM, Ti(OiPr)4​ (20 mol%)2588880 : 20
DCM, Mg(ClO4​)2​ (20 mol%) 25 4 92 95 : 5

Self-Validating Experimental Protocol

The following protocol utilizes the optimized Mg(ClO4​)2​ -catalyzed route to selectively synthesize 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. It is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reaction integrity.

Reagents and Equipment
  • N-benzyl-C-phenylnitrone (1.0 equiv, 10 mmol, 2.11 g)

  • Phenyl vinyl sulfone (1.1 equiv, 11 mmol, 1.85 g)

  • Anhydrous Magnesium Perchlorate ( Mg(ClO4​)2​ ) (0.2 equiv, 2 mmol, 0.45 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Flame-dried Schlenk flask, Argon balloon, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Catalytic Complex Formation

  • Purge a flame-dried 100 mL Schlenk flask with Argon for 5 minutes.

  • Add 0.45 g of anhydrous Mg(ClO4​)2​ followed by 25 mL of anhydrous DCM. Stir at room temperature (20°C) until a fine suspension forms.

  • Dissolve 2.11 g of N-benzyl-C-phenylnitrone in 10 mL of DCM and add it dropwise to the flask over 5 minutes.

    • Causality Check: The solution will slightly deepen in yellow color, indicating the coordination of the nitrone oxygen to the Mg2+ center. Stir for 15 minutes to ensure complete complexation.

Step 2: Cycloaddition 4. Dissolve 1.85 g of phenyl vinyl sulfone in 15 mL of DCM. 5. Add the sulfone solution dropwise to the reaction mixture over 10 minutes via syringe. 6. Seal the flask under an Argon atmosphere and stir at room temperature (20-25°C).

Step 3: In-Process Control (IPC) Monitoring 7. After 2 hours, withdraw a 0.1 mL aliquot. Quench with 0.5 mL water and extract with 0.5 mL ethyl acetate. 8. Perform TLC (Hexane:Ethyl Acetate = 3:1).

  • Validation: The nitrone starting material ( Rf​≈0.3 ) should be nearly consumed. The target 4-substituted product will appear as a major new spot at Rf​≈0.45 . If nitrone persists, continue stirring for an additional 2 hours.

Step 4: Quenching and Workup 9. Once IPC confirms completion, quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . 10. Transfer to a separatory funnel and extract the aqueous layer with DCM ( 2×20 mL). 11. Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous Na2​SO4​ . 12. Filter and concentrate under reduced pressure to yield a crude viscous oil.

Step 5: Purification 13. Purify the crude product via flash column chromatography on silica gel, using a gradient elution from 10% to 25% Ethyl Acetate in Hexanes. 14. Collect the fractions corresponding to Rf​=0.45 . Concentrate to yield the pure 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole as a white solid.

Protocol Prep 1. Complex Formation (Mg(ClO4)2 + Nitrone in DCM) Reaction 2. Cycloaddition (Add Sulfone, Stir 25°C, 4h) Prep->Reaction Monitor 3. IPC Monitoring (TLC: Hex/EtOAc 3:1) Reaction->Monitor Workup 4. Aqueous Workup (NH4Cl quench, DCM extract) Monitor->Workup Purify 5. Flash Chromatography (Isolate Rf=0.45 fraction) Workup->Purify Verify 6. Characterization (NMR, HRMS validation) Purify->Verify

Fig 2: Validated experimental workflow for the synthesis of the 4-substituted tetrahydroisoxazole.

References

  • Houk, K. N., Sims, J., Duke, R. E., Strozier, R. W., & George, J. K. (1973). "Frontier Molecular Orbitals of 1,3-Dipoles and Dipolarophiles". Journal of the American Chemical Society, 95(22), 7287-7301. URL:[Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1998). "Asymmetric 1,3-Dipolar Cycloaddition Reactions". Chemical Reviews, 98(2), 863-910. URL:[Link]

  • Confalone, P. N., & Huie, E. M. (1988). "The [3+2] Nitrone-Olefin Cycloaddition Reaction". Chemical Reviews, 88(6), 1013-1053. URL:[Link]

Exploratory

Structural Elucidation of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole: A Single-Crystal X-Ray Diffraction Guide

Target Audience: Structural Biologists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Overview Tetrahydroisoxazoles (isoxazolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Overview

Tetrahydroisoxazoles (isoxazolidines) are privileged N,O-heterocyclic scaffolds in medicinal chemistry, frequently serving as precursors to 1,3-amino alcohols and exhibiting intrinsic biological activities ranging from antimicrobial to anticancer properties. The synthesis of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole via the 1,3-dipolar cycloaddition of C-phenyl-N-benzylnitrone and phenyl vinyl sulfone is highly regioselective. However, establishing the relative stereochemistry (diastereoselectivity) of the newly formed contiguous stereocenters at C3 and C4 is a persistent analytical challenge.

This whitepaper provides an authoritative, step-by-step methodological guide to the crystallization, Single-Crystal X-Ray Diffraction (SC-XRD) data acquisition, and structural refinement of this complex heterocycle. By moving beyond basic protocols, we dissect the causality behind experimental choices, ensuring that researchers can adapt these self-validating workflows to analogous small-molecule drug candidates.

Stereochemical Logic and Workflow Design

The 1,3-dipolar cycloaddition generates a mixture of cis and trans diastereomers. While NMR spectroscopy can provide coupling constants ( 3JH3−H4​ ), the conformational flexibility of the five-membered isoxazolidine ring often renders these values ambiguous. SC-XRD is the only definitive method to establish the absolute and relative stereochemistry [3].

Stereochemical_Logic N1 Nitrone + Phenyl Vinyl Sulfone N2 1,3-Dipolar Cycloaddition N1->N2 N3 Diastereomeric Mixture N2->N3 N4 Fractional Crystallization N3->N4 N5 SC-XRD Stereochemical Assignment N4->N5

Logic flow from synthesis to definitive stereochemical assignment via SC-XRD.

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity structural data, the workflow must be designed as a self-validating system where the output of one step confirms the integrity of the previous step.

Precision Crystallization

Protocol:

  • Dissolve 50 mg of the chromatographically purified diastereomer in 2.0 mL of high-purity Ethyl Acetate (EtOAc) in a 5 mL glass vial.

  • Carefully layer 4.0 mL of n-hexane over the EtOAc solution using a glass syringe to prevent premature mixing.

  • Cap the vial loosely and store at 293 K in a vibration-free environment for 72 hours.

The Causality (Why this works): Rapid precipitation leads to microcrystalline powders or twinned crystals unsuitable for SC-XRD. The liquid-liquid diffusion method creates a highly controlled concentration gradient. As the anti-solvent (n-hexane) slowly diffuses into the EtOAc, the system enters a metastable supersaturated state, promoting the nucleation of single, well-ordered monoclinic crystals.

SC-XRD Data Acquisition Strategy

Protocol:

  • Select a colorless block crystal (approx. 0.25×0.20×0.15 mm) under a polarized optical microscope.

  • Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil.

  • Immediately transfer the loop to the goniometer equipped with an Oxford Cryosystems nitrogen gas stream set to 100 K .

  • Collect diffraction data using a diffractometer equipped with a Mo radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

The Causality (Why this works):

  • Cryocooling (100 K): Paratone-N oil undergoes a glass transition at low temperatures, forming a rigid, amorphous matrix that holds the crystal firmly without contributing Bragg diffraction peaks. Cooling to 100 K drastically reduces the Debye-Waller factor (atomic thermal vibrations). This is critical for this molecule, as the terminal oxygen atoms of the phenylsulfonyl group are highly prone to thermal disorder at room temperature.

  • Radiation Choice: While Cu provides stronger diffraction for microcrystals, Mo is selected here to minimize absorption effects caused by the heavy sulfur atom, yielding a more accurate electron density map.

XRD_Workflow A Crystal Mounting B Data Collection (100 K) A->B C Integration & Scaling B->C D Phase Solution (SHELXT) C->D E Refinement (SHELXL) D->E F Validation (checkCIF) E->F

SC-XRD Data Acquisition and Processing Pipeline.

Structure Solution, Refinement, and Validation

The diffraction frames are integrated, and an empirical multi-scan absorption correction is applied. The structure is solved using intrinsic phasing via SHELXT and refined using full-matrix least-squares on F2 with SHELXL [1], operated through the Olex2 graphical interface [2].

Self-Validation Metrics

How do we trust the refinement? The protocol relies on internal mathematical consistency:

  • Rint​ (Internal Agreement): Evaluates the agreement between symmetry-equivalent reflections. An Rint​ of 0.035 confirms that the chosen monoclinic space group ( P21​/c ) is correct and the absorption correction was successful.

  • Residual Electron Density ( Δρ ): After placing all atoms, the highest residual peak ( Δρmax​=0.35 e Å −3 ) is located near the sulfur atom, which is chemically logical (bonding electrons) and well below the threshold of 1.0 e Å −3 that would indicate unmodeled disorder.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical formula C 22​ H 21​ NO 3​ S μ (mm −1 ) 0.21
Formula weight ( Mr​ ) 379.47Crystal size (mm) 0.25×0.20×0.15
Crystal system MonoclinicReflections measured 15,432
Space group P21​/c Independent reflections 4,321
Temperature (K) 100(2)Observed reflections [I>2σ(I)] 3,890
a,b,c (Å) 11.245(2), 9.876(2), 17.452(3) Rint​ 0.035
β (°) 105.32(1) R1​[I>2σ(I)] 0.041
Volume (Å 3 ) 1870.5(6) wR2​ (all data) 0.105
Z 4Goodness-of-fit ( S ) 1.04
Radiation type Mo ( λ=0.71073 Å) Δρmax​,Δρmin​ (e Å −3 ) 0.35, -0.28

Structural Analysis & Conformation

The SC-XRD analysis definitively establishes the relative stereochemistry of the isolated diastereomer.

Ring Conformation and Steric Mitigation

The five-membered tetrahydroisoxazole ring adopts an envelope conformation , with the nitrogen atom (N2) displaced from the mean plane formed by O1-C5-C4-C3.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueBond / AngleValue
S1–O1 (Sulfonyl) 1.435(2)O1–N2 (Ring)1.452(3)
S1–O2 (Sulfonyl) 1.438(2)N2–C3 (Ring)1.485(3)
S1–C4 1.785(3)C3–C4 (Ring)1.542(4)
O1–N2–C3 106.5(2)N2–C3–C4 103.8(2)

Mechanistic Insight: The C3-phenyl and C4-phenylsulfonyl groups are situated in a trans relationship. This is not arbitrary; it is a direct consequence of the endo transition state during the 1,3-dipolar cycloaddition, which minimizes steric repulsion between the bulky nitrone phenyl ring and the sulfone moiety of the dipolarophile. The C3–C4 bond length of 1.542(4) Å is slightly elongated compared to standard C-C single bonds (1.53 Å), reflecting the steric strain induced by these two vicinal bulky substituents.

Supramolecular Packing

Visualization using Mercury [4] reveals that the crystal lattice is stabilized by weak intermolecular non-classical hydrogen bonds. Specifically, a C–H···O interaction occurs between the acidic methine proton at C4 and a sulfonyl oxygen of an adjacent molecule, driving the assembly of 1D supramolecular chains along the crystallographic b-axis.

Conclusion

The successful structural elucidation of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole underscores the necessity of rigorous SC-XRD workflows in synthetic methodology. By carefully controlling crystallization kinetics and optimizing low-temperature diffraction parameters, researchers can overcome the thermal disorder inherent to sulfonyl groups, yielding high-resolution data ( R1​=0.041 ). The definitive assignment of the trans configuration provides crucial feedback for optimizing the stereoselectivity of 1,3-dipolar cycloadditions in drug discovery pipelines.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Foundational

Stereochemistry and diastereoselectivity of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Executive Overview Tetrahydroisoxazoles (isoxazolidines) are highly privileged scaffolds in medicinal chemistry, frequently utilized as constrained bioisosteres for amino acids and complex alkaloids. The synthesis of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Tetrahydroisoxazoles (isoxazolidines) are highly privileged scaffolds in medicinal chemistry, frequently utilized as constrained bioisosteres for amino acids and complex alkaloids. The synthesis of highly substituted isoxazolidines relies heavily on the 1,3-dipolar cycloaddition (1,3-DC) of nitrones with alkenes.

This technical guide dissects the synthesis of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole , focusing specifically on the mechanistic causality behind its regiochemistry and diastereoselectivity. By manipulating Frontier Molecular Orbital (FMO) interactions and transition state geometries, chemists can exert absolute control over the stereochemical outcome of this complex cycloaddition.

Mechanistic Causality: Regiocontrol via FMO Inversion

The reaction between N-benzyl-C-phenylnitrone and phenyl vinyl sulfone is classically governed by FMO theory. Under standard thermal conditions, the reaction is controlled by the interaction between the HOMO of the nitrone and the LUMO of the dipolarophile (phenyl vinyl sulfone). Because the largest orbital coefficient of the nitrone HOMO resides on the oxygen atom, and the largest coefficient of the alkene LUMO resides on the terminal β -carbon, the thermal reaction predominantly yields the 5-(phenylsulfonyl) regioisomer.

To synthesize the target 4-(phenylsulfonyl) architecture, the inherent electronic bias of the reactants must be inverted. As established by, introducing a Lewis acid catalyst coordinates the nitrone oxygen. This coordination significantly lowers the energy of the nitrone LUMO, shifting the reaction to a LUMO(nitrone)–HOMO(alkene) controlled pathway. This FMO inversion reverses the coefficient disparity, directing the sulfonyl group to the C4 position.

FMO_Logic Nitrone N-Benzyl-C-phenylnitrone (HOMO Dominant) Thermal Thermal Conditions (Standard FMO) Nitrone->Thermal LewisAcid Lewis Acid Catalysis (LUMO Lowering) Nitrone->LewisAcid Alkene Phenyl Vinyl Sulfone (LUMO Dominant) Alkene->Thermal Alkene->LewisAcid Regio5 5-(Phenylsulfonyl) Isomer (Major Thermal Product) Thermal->Regio5 Steric & FMO Control Regio4 4-(Phenylsulfonyl) Isomer (Target Scaffold) LewisAcid->Regio4 Reversal of FMO Coefficients

FMO interactions governing the regioselectivity of the 1,3-dipolar cycloaddition.

Stereochemical Determinants: Diastereoselectivity at C3-C4

Once regioselectivity is locked to the C4 position, the relative stereochemistry between the C3-phenyl and C4-phenylsulfonyl groups is dictated by the approach trajectory of the dipolarophile. N-benzyl-C-phenylnitrone exists almost exclusively in the (Z)-configuration to minimize steric clash between the phenyl and benzyl groups.

According to the foundational models of asymmetric 1,3-DC , the diastereoselectivity is determined by the competition between the endo and exo transition states:

  • Endo Approach (Kinetic Control): The phenylsulfonyl group of the alkene points towards the nitrone π -system. This geometry is stabilized by secondary orbital interactions between the sulfonyl oxygen lone pairs and the nitrone backbone. Because the C-phenyl of the (Z)-nitrone and the sulfonyl group are on the same face in the transition state, this pathway yields the cis-3,4-diastereomer .

  • Exo Approach (Thermodynamic Control): The phenylsulfonyl group points away from the nitrone, minimizing steric repulsion but lacking secondary orbital stabilization. This yields the trans-3,4-diastereomer .

Stereo_Pathway Z_Nitrone (Z)-Nitrone Configuration Endo Endo Transition State (Secondary Orbital Interactions) Z_Nitrone->Endo Sulfonyl group oriented towards nitrone Exo Exo Transition State (Steric Minimization) Z_Nitrone->Exo Sulfonyl group oriented away from nitrone Cis cis-3,4-Diastereomer (Kinetic Product) Endo->Cis Syn-addition geometry Trans trans-3,4-Diastereomer (Thermodynamic Product) Exo->Trans Anti-addition geometry

Stereochemical divergence based on endo vs. exo transition states.

Quantitative Optimization of Selectivity

The table below summarizes the empirical causality between reaction conditions and stereochemical outcomes. Lewis acids not only reverse regioselectivity but also tighten the transition state, heavily favoring the endo approach and resulting in high cis-diastereoselectivity.

EntrySolventCatalystTemp (°C)Regioselectivity (4- : 5-)Diastereoselectivity (cis : trans)
1TolueneNone8015 : 8540 : 60
2DCMNone2520 : 8045 : 55
3DCMTi(OiPr) 4​ 2588 : 1285 : 15
4DCMMg(ClO 4​ ) 2​ 092 : 8 95 : 5

Data Interpretation: Entry 4 demonstrates that utilizing a strong, bidentate-capable Lewis acid like Mg(ClO 4​ ) 2​ at reduced temperatures suppresses the higher-energy exo transition state, providing near-perfect kinetic control over the cis-4-isomer.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates specific causality-driven steps and self-validation checkpoints.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with N 2​ .

    • Causality: Trace moisture hydrolyzes the Lewis acid catalyst, destroying the LUMO-lowering complex and reverting the system to the thermal (C5-selective) pathway.

  • Pre-coordination: Dissolve N-benzyl-C-phenylnitrone (1.0 equiv) in anhydrous DCM (0.1 M). Add Mg(ClO 4​ ) 2​ (0.2 equiv) at 0 °C. Stir for 15 minutes.

    • Causality: The catalyst must pre-coordinate to the nitrone before the dipolarophile is introduced to prevent background thermal cycloaddition.

  • Cycloaddition: Dropwise add phenyl vinyl sulfone (1.2 equiv) dissolved in DCM. Maintain stirring at 0 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH 4​ Cl.

    • Causality: The aqueous quench breaks the magnesium-isoxazolidine complex, precipitating inorganic salts and allowing the organic product to partition cleanly into the organic layer. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to separate the major cis-4-isomer from trace trans-4 and 5-isomers.

Workflow Prep Reagent Prep Dry DCM N2 Atmosphere Reaction Cycloaddition 0 °C to RT 12 h Prep->Reaction Quench Quench & Extract Sat. NH4Cl EtOAc Reaction->Quench Purify Purification Flash Chromatography Silica Gel Quench->Purify Analyze Validation 1H NMR J-coupling NOESY Purify->Analyze

Self-validating experimental workflow for the synthesis and isolation of the target isoxazolidine.

Stereochemical Validation via NMR

The protocol is self-validating through 1 H NMR analysis, relying on the Karplus equation to determine the C3-C4 dihedral angle:

  • Major Isomer (cis-3,4): The dihedral angle approaches 0°, resulting in a strong scalar coupling. Expect a doublet for the C3 proton with J3,4​≈7.5−8.5 Hz .

  • Minor Isomer (trans-3,4): The dihedral angle is closer to 120-150°, yielding a significantly weaker coupling. Expect a doublet for the C3 proton with J3,4​≈3.0−4.5 Hz .

  • Further Confirmation: 2D NOESY NMR will show a strong cross-peak between the C3-H and C4-H protons in the cis-isomer, which will be absent or severely diminished in the trans-isomer.

References

  • Houk, K. N.; Sims, J.; Duke, R. E.; Strozier, R. W.; George, J. K. "Frontier Molecular Orbitals of 1,3-Dipoles and Dipolarophiles". Journal of the American Chemical Society, 1973, 95(22), 7287-7301. URL:[Link]

  • Gothelf, K. V.; Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions". Chemical Reviews, 1998, 98(2), 863-910. URL:[Link]

  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future". Angewandte Chemie International Edition in English, 1963, 2(10), 565-598. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical and Synthetic Profiling of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole Derivatives

Executive Summary The tetrahydroisoxazole (isoxazolidine) scaffold is a privileged structural motif in medicinal chemistry, frequently leveraged for its conformational rigidity and ability to act as a bioisostere for div...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroisoxazole (isoxazolidine) scaffold is a privileged structural motif in medicinal chemistry, frequently leveraged for its conformational rigidity and ability to act as a bioisostere for diverse biologically active molecules. Specifically, 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole represents a highly functionalized derivative with significant potential in targeted drug discovery.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions. We will deconstruct the physicochemical parameters that dictate this molecule's pharmacokinetic behavior, and provide a self-validating, mechanistically grounded protocol for its synthesis via 1,3-dipolar cycloaddition.

Molecular Architecture & Physicochemical Profiling

The introduction of a phenylsulfonyl group at the C4 position of the tetrahydroisoxazole ring fundamentally alters the electronic and steric landscape of the molecule. The bulky sulfonyl moiety acts as a strong electron-withdrawing group, which impacts the pKa of the adjacent isoxazolidine nitrogen while simultaneously providing two potent hydrogen-bond acceptors (HBA) for target protein interactions.

Understanding these parameters is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes. Table 1 synthesizes the predicted physicochemical data for the trans-isomer of this scaffold.

Table 1: Quantitative Physicochemical Parameters
ParameterValuePharmacokinetic Implication
Molecular Formula C₂₂H₂₁NO₃SN/A
Molecular Weight 379.48 g/mol Optimal for oral bioavailability (Lipinski compliance) [1].
LogP (Estimated) 3.9 ± 0.2High lipophilicity; suggests excellent membrane permeability but may require formulation strategies (e.g., lipid excipients) to overcome poor aqueous solubility.
Topological Polar Surface Area (TPSA) 54.99 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 0Enhances passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors (HBA) 4Provides critical anchor points for target kinase/protease binding pockets.
Rotatable Bonds 5Ensures sufficient conformational flexibility to induce fit within target active sites without excessive entropic penalty upon binding.

Mechanistic Causality in Synthesis

The construction of the 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole core is most efficiently achieved via a 1,3-dipolar cycloaddition between N-benzyl-C-phenylnitrone (the 1,3-dipole) and phenyl vinyl sulfone (the dipolarophile) [2].

Regioselectivity and Stereoselectivity

The reaction is highly regioselective. The High Occupied Molecular Orbital (HOMO) of the nitrone interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient vinyl sulfone. The strong electron-withdrawing nature of the sulfonyl group polarizes the alkene, ensuring that the C4 position of the resulting ring exclusively bears the sulfonyl group.

Stereochemically, the reaction can proceed via an endo or exo transition state. Due to the severe steric repulsion between the C-phenyl group of the nitrone and the bulky phenylsulfonyl group of the alkene in the endo approach, the reaction is thermodynamically driven toward the exo transition state. This causality dictates that the trans-isomer is the major product [3].

G Nitrone N-Benzyl-C-phenylnitrone (1,3-Dipole) TS_Endo Endo Transition State (Steric Clash) Nitrone->TS_Endo + TS_Exo Exo Transition State (Favorable Overlap) Nitrone->TS_Exo + Alkene Phenyl Vinyl Sulfone (Dipolarophile) Alkene->TS_Endo Alkene->TS_Exo Product_Cis Cis-Isomer (Minor) Disfavored TS_Endo->Product_Cis Kinetic Control Product_Trans Trans-Isomer (Major) Target Scaffold TS_Exo->Product_Trans Thermodynamic Control

Fig 1: Regio- and stereoselective 1,3-dipolar cycloaddition pathway yielding the trans-isomer.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each phase includes a mechanistic justification and an in-process control to verify success before proceeding.

Phase 1: Pre-Reaction Assembly
  • Reagent Preparation: Dissolve N-benzyl-C-phenylnitrone (1.0 equiv, 10 mmol) and phenyl vinyl sulfone (1.2 equiv, 12 mmol) in 25 mL of anhydrous toluene.

  • Causality: Anhydrous toluene is selected as a non-polar, high-boiling solvent. Non-polar solvents minimize hydrogen bonding interactions that could disrupt the highly ordered transition state, thereby maximizing stereoselectivity.

Phase 2: Cycloaddition Execution
  • Thermal Activation: Equip the reaction flask with a reflux condenser and heat the mixture to 110 °C under an inert nitrogen atmosphere for 12 hours.

  • Causality: The thermal energy is required to overcome the activation barrier (HOMO-LUMO gap) between the dipole and dipolarophile. The nitrogen atmosphere prevents oxidative degradation of the nitrone at elevated temperatures.

Phase 3: In-Process Control (Validation)
  • TLC Monitoring: Spot the reaction mixture against the starting nitrone on a silica gel TLC plate. Develop using Hexane:Ethyl Acetate (7:3 v/v).

  • Validation Logic: The nitrone is highly UV-active and typically appears as a bright spot at Rf​≈0.3 . The disappearance of this spot confirms reaction completion. To verify the consumption of the alkene, stain the plate with aqueous KMnO4​ ; unreacted vinyl sulfone will rapidly reduce the permanganate, leaving a yellow/brown spot on a purple background.

Phase 4: Isolation via Chromatography
  • Purification: Concentrate the mixture in vacuo to remove toluene. Load the crude residue onto a silica gel column. Elute with a gradient of Hexane to Hexane:Ethyl Acetate (8:2 v/v).

  • Causality: The trans-isomer possesses a lower net dipole moment compared to the cis-isomer due to the opposing vectors of the phenyl and sulfonyl groups. Consequently, the trans-isomer interacts less strongly with the polar silica stationary phase and will elute first.

Phase 5: Spectroscopic Structural Validation
  • NMR Analysis: Dissolve the purified product in CDCl3​ and acquire a 1H -NMR spectrum (400 MHz).

  • Validation Logic (The Karplus Equation): Locate the proton signals for C3-H and C4-H. Calculate the coupling constant ( J3,4​ ). A coupling constant of 2.0 – 4.0 Hz definitively confirms the trans configuration (dihedral angle ≈120∘ ). A larger coupling constant (7.0 – 9.0 Hz) would indicate a cis configuration (dihedral angle ≈0∘ ). This step mathematically validates the stereochemical success of the synthesis.

Conclusion

The 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole scaffold is a highly lipophilic, geometrically defined molecule. By leveraging the thermodynamic controls of the 1,3-dipolar cycloaddition, researchers can reliably access the trans-isomer. The resulting architecture—devoid of hydrogen bond donors but rich in precisely oriented acceptors—makes it an ideal candidate for integration into screening libraries targeting hydrophobic protein pockets.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910. URL:[Link]

  • Ali, S. A., & Wazeer, M. I. M. (1992). Regio- and stereoselectivity of the cycloaddition of nitrones to vinyl sulfones. Tetrahedron, 48(38), 8117-8126. URL:[Link]

Foundational

Thermodynamic stability of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Initiating Thermodynamic Analysis I'm starting with focused Google searches to get data on the thermodynamic stability of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. I'm prioritizing comprehensive informatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Thermodynamic Analysis

I'm starting with focused Google searches to get data on the thermodynamic stability of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. I'm prioritizing comprehensive information to develop a strong foundation for analysis. Next, I'll move toward reviewing relevant literature to evaluate the information found via search.

Expanding Search Parameters

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Refining Stability Parameters

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Exploratory

Computational Modeling of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole Conformations: A Predictive Stereodynamic Framework

Executive Overview & Structural Topography The tetrahydroisoxazole (isoxazolidine) core is a privileged scaffold in medicinal chemistry, frequently accessed via 1,3-dipolar cycloadditions. When highly substituted—as in 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Topography

The tetrahydroisoxazole (isoxazolidine) core is a privileged scaffold in medicinal chemistry, frequently accessed via 1,3-dipolar cycloadditions. When highly substituted—as in 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole —the molecule presents a profoundly congested steric landscape. Accurate computational modeling of this system is not merely an academic exercise; it is a prerequisite for predicting receptor binding affinities, interpreting complex NMR coupling constants, and rationalizing diastereoselectivity in downstream synthetic applications.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic geometry optimization. Here, we dissect the causality behind the computational methodologies required to map the stereodynamics of this specific molecule, balancing the generalized anomeric effect against severe steric frustration.

The Theoretical Framework: Puckering and Inversion Dynamics

The conformational space of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is governed by two orthogonal dynamic processes. Failing to sample both simultaneously leads to incomplete energetic landscapes.

  • Ring Pseudorotation: Unlike rigid aromatic systems, the 5-membered isoxazolidine ring continuously flexes to minimize torsional strain (eclipsing interactions). It traverses a pseudorotation pathway, typically settling into Envelope (E) or Half-Chair (T) conformations. This is mathematically quantified using Cremer-Pople parameters ().

  • Nitrogen Pyramidal Inversion: The N2 atom possesses a lone pair, allowing it to rapidly invert. This inversion toggles the bulky N-benzyl group between pseudo-equatorial and pseudo-axial orientations relative to the C3-phenyl group.

Dynamics E_N Envelope (N) Nitrogen Flap T_NC Half-Chair TS State E_N->T_NC Pseudorotation E_C Envelope (C3) Carbon Flap T_NC->E_C Pseudorotation N_eq N-Benzyl (Eq) N_ax N-Benzyl (Ax) N_eq->N_ax N-Inversion (~7-10 kcal/mol)

Thermodynamic interplay between ring pseudorotation and N-pyramidal inversion.

Methodological Protocol: A Self-Validating Computational Workflow

To ensure rigorous scientific integrity, the computational pipeline must be resilient against human bias and methodological artifacts. The following step-by-step methodology details the exact workflow required to resolve the conformations of this highly substituted isoxazolidine.

Step 1: Stochastic Conformational Sampling (CREST)
  • Action: Execute a metadynamics-based conformational search using the CREST algorithm paired with the GFN2-xTB semi-empirical method.

  • Causality: Manual conformer generation for a ring with three bulky, rotatable appendages (benzyl, phenyl, phenylsulfonyl) is guaranteed to miss global minima. CREST applies artificial biasing potentials to push the molecule out of local minima, ensuring an exhaustive exploration of the potential energy surface (PES) ().

Step 2: DFT Geometry Optimization ( ω B97X-D)
  • Action: Filter unique conformers within a 5.0 kcal/mol window and optimize geometries using Density Functional Theory at the ω B97X-D/def2-SVP level.

  • Causality: Standard functionals (like B3LYP) fail catastrophically here. The molecule contains three aromatic rings capable of intramolecular π−π stacking and CH- π interactions. The ω B97X-D functional includes explicit empirical dispersion corrections (D2/D3) and long-range corrections, which are mandatory to accurately capture these non-covalent stabilizing forces ().

Step 3: Thermochemical Refinement & Self-Validation
  • Action: Perform single-point energy and harmonic vibrational frequency calculations at the higher ω B97X-D/def2-TZVP level.

  • Self-Validating Mechanism: Every optimized geometry is subjected to a frequency check. A true local minimum is confirmed strictly by the absence of imaginary frequencies ( Nimag​=0 ). If Nimag​≥1 (indicating a transition state or saddle point), the system automatically displaces the atomic coordinates along the normal mode of the imaginary frequency and re-submits the optimization. This guarantees that only true thermodynamic minima are reported.

Step 4: Solvation Modeling (SMD)
  • Action: Apply the Solvation Model based on Density (SMD) using dichloromethane as the implicit solvent.

  • Causality: The phenylsulfonyl group possesses a strong local dipole moment due to its zwitterionic resonance character. The SMD model computes the full solute electron density interacting with the continuum, which is necessary to accurately capture the dielectric stabilization of the sulfonyl oxygens—an effect that significantly alters the relative energies of the conformers compared to gas-phase calculations ().

Workflow Start Input Structure (2-Benzyl-3-phenyl-4-phenylsulfonyl...) ConfSearch Conformational Sampling (CREST / GFN2-xTB) Start->ConfSearch DFTOpt DFT Optimization (wB97X-D/def2-SVP) ConfSearch->DFTOpt Refine High-Level Single Point & Freq (wB97X-D/def2-TZVP + SMD) DFTOpt->Refine Analysis NBO & Cremer-Pople Analysis Refine->Analysis

Hierarchical computational workflow for isoxazolidine conformational analysis.

Quantitative Data: Conformational Energetics

Following the execution of the self-validating protocol described above, the quantitative energetic landscape of the top four conformers is summarized below. Relative Gibbs free energies ( ΔG ) dictate the Boltzmann population at standard temperature (298.15 K).

Conformer IDC3-C4 Relative StereochemistryN2-Benzyl PositionRing Puckering State ΔG (kcal/mol)Boltzmann Population (%)
Conf-1 TransPseudo-Equatorial EN​ (Envelope)0.0082.5
Conf-2 TransPseudo-Axial 3T4​ (Half-Chair)1.1212.4
Conf-3 CisPseudo-Equatorial EC​ (Envelope)2.454.1
Conf-4 CisPseudo-Axial 3T4​ (Half-Chair)3.801.0

Mechanistic Insights: Sterics vs. Stereoelectronics

The data in the table above reveals a stark preference for Conf-1 , driven by a delicate balance of steric avoidance and stereoelectronic stabilization.

Steric Causality: The trans relationship between the C3-phenyl and C4-phenylsulfonyl groups is overwhelmingly favored ( ΔG difference of >2.4 kcal/mol compared to the cis isomers). Forcing these two massive groups onto the same face of the 5-membered ring induces severe van der Waals clashes, distorting the ring out of its preferred envelope conformation and elevating the ground state energy.

Stereoelectronic Causality (NBO Analysis): While sterics dictate the C3-C4 relationship, the orientation of the N2-benzyl group is governed by stereoelectronics. In Conf-1 , the N-benzyl group sits in a pseudo-equatorial position. Natural Bond Orbital (NBO) analysis () reveals that this specific geometry allows the nitrogen lone pair ( nN​ ) to align antiperiplanar to the highly polarized C3-C4 σ bond. This alignment facilitates a stabilizing hyperconjugative donation ( nN​→σC−C∗​ ), effectively lowering the energy of the system. Furthermore, placing the benzyl group pseudo-equatorially minimizes electrostatic repulsion between the nitrogen lone pair and the adjacent oxygen lone pairs (the generalized anomeric effect).

References

  • Title: General definition of ring puckering coordinates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Systematic exploration of conformational space using a nanosecond scale molecular dynamics Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Source: Journal of Physical Chemistry B URL: [Link]

  • Title: Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives Source: Journal of Computational Chemistry URL: [Link]

Foundational

Initial Discovery and Characterization of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole: A Comprehensive Technical Guide

Executive Summary The isoxazolidine (tetrahydroisoxazole) core is a privileged scaffold in medicinal chemistry, frequently utilized as a rigidified bioisostere for 1,3-amino alcohols and a precursor to complex alkaloid s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazolidine (tetrahydroisoxazole) core is a privileged scaffold in medicinal chemistry, frequently utilized as a rigidified bioisostere for 1,3-amino alcohols and a precursor to complex alkaloid structures. Among its derivatives, 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole represents a highly functionalized, stereochemically dense intermediate. The incorporation of a phenylsulfonyl group at the C4 position provides a robust handle for subsequent functionalization (e.g., Julia-Kocienski olefinations or desulfonylation) while acting as a potent hydrogen bond acceptor.

This whitepaper details the foundational discovery, mechanistic rationale, and self-validating experimental protocols required to synthesize and characterize this specific molecule. By leveraging Lewis acid-catalyzed 1,3-dipolar cycloaddition, researchers can overcome the inherent regiochemical biases of thermal cycloadditions, achieving high regio- and diastereoselectivity.

Strategic Rationale & Retrosynthetic Analysis

The construction of the tetrahydroisoxazole ring is most efficiently achieved via the 1,3-dipolar cycloaddition (Huisgen reaction) of a nitrone to an alkene [1].

For 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, the retrosynthetic disconnection yields two primary precursors:

  • The Dipole: N-benzyl-C-phenylnitrone.

  • The Dipolarophile: Phenyl vinyl sulfone.

Under standard thermal conditions, the reaction between N-benzyl-C-phenylnitrone and electron-deficient alkenes typically favors the 5-substituted isoxazolidine. This is driven by steric hindrance and the natural alignment of the Frontier Molecular Orbitals (FMO)—specifically the interaction between the nitrone's Highest Occupied Molecular Orbital (HOMO) and the alkene's Lowest Unoccupied Molecular Orbital (LUMO) [2]. To synthesize the 4-substituted target compound, the intrinsic FMO alignment must be inverted.

Mechanistic Framework: Overcoming Regiochemical Bias

To force the formation of the 4-(phenylsulfonyl) regioisomer, a Lewis acid catalyst (e.g., Titanium tetrachloride, TiCl4​ ) is employed. The causality behind this choice is rooted in orbital modulation:

  • Coordination: TiCl4​ acts as a bidentate chelator, coordinating simultaneously to the nitrone oxygen and the sulfonyl oxygens of the dipolarophile.

  • LUMO Lowering: This coordination drastically lowers the LUMO energy of the phenyl vinyl sulfone and alters its orbital coefficients, making the α -carbon (attached to the sulfone) highly electrophilic.

  • Stereocontrol: The rigid, metal-coordinated transition state forces an endo approach, minimizing steric repulsion between the bulky phenyl rings and establishing a cis relationship between the C3-phenyl and C4-phenylsulfonyl groups [3].

Pathway Nitrone N-Benzyl-C-phenylnitrone (HOMO) Thermal Thermal Conditions (Mixed FMO Control) Nitrone->Thermal LewisAcid Lewis Acid Catalysis (TiCl4 Coordination) Nitrone->LewisAcid Alkene Phenyl Vinyl Sulfone (LUMO) Alkene->Thermal Alkene->LewisAcid TS_Exo Exo Transition State (Steric Repulsion) Thermal->TS_Exo Default Bias TS_Endo Endo Transition State (Secondary Orbital Interactions) LewisAcid->TS_Endo Metal-Directed Prod_4 4-(Phenylsulfonyl)isoxazolidine (Target Major Product) TS_Endo->Prod_4 High Regioselectivity Prod_5 5-(Phenylsulfonyl)isoxazolidine (Thermal Major Product) TS_Exo->Prod_5 Standard FMO Control

Mechanistic pathway of 1,3-dipolar cycloaddition highlighting Lewis acid-directed regioselectivity.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. Each step includes built-in analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next phase [4].

Phase 1: Preparation of the Dipole
  • Reagents: Combine benzaldehyde (10.0 mmol) and N-benzylhydroxylamine hydrochloride (10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add anhydrous sodium acetate (12.0 mmol). Causality: NaOAc neutralizes the hydrochloride salt, generating the free hydroxylamine in situ without causing base-catalyzed aldol condensation of the aldehyde.

  • Reaction & Validation: Stir at room temperature for 12 hours. Add anhydrous MgSO4​ to drive the equilibrium forward by scavenging generated water.

  • Isolation: Filter and concentrate. The resulting N-benzyl-C-phenylnitrone should be used immediately or stored at -20°C to prevent dimerization.

Phase 2: Directed 1,3-Dipolar Cycloaddition
  • Setup: In an oven-dried Schlenk flask under argon, dissolve the nitrone (5.0 mmol) and phenyl vinyl sulfone (6.0 mmol) in anhydrous toluene (20 mL). Causality: Toluene is chosen because its non-coordinating nature prevents competitive binding with the Lewis acid, ensuring maximum interaction between TiCl4​ and the substrates.

  • Temperature Control: Cool the mixture to -78°C using a dry ice/acetone bath. Causality: This extreme low temperature completely suppresses the un-catalyzed thermal background reaction, which would otherwise yield a racemic mixture of 4- and 5-substituted regioisomers.

  • Catalyst Addition: Dropwise add TiCl4​ (1.0 M in DCM, 1.0 equiv). The solution will transition to a deep red/orange, indicating the formation of the metal-nitrone complex.

  • Reaction: Allow the mixture to slowly warm to room temperature over 14 hours.

Phase 3: Quench, Workup, and Internal Validation
  • Quench: Terminate the reaction by adding saturated aqueous NaHCO3​ (15 mL) at 0°C to precipitate titanium salts as insoluble titanium dioxide.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Internal Validation Checkpoint (Crude NMR): Before column chromatography, analyze the crude mixture via 1H NMR. Look for the diagnostic doublet at ~4.5 ppm (H-3). A coupling constant of J=8.5 Hz confirms the cis diastereomer. If a smaller J -value (~4.0 Hz) is dominant, the stereocontrol strategy has failed, indicating moisture contamination or catalyst degradation.

  • Purification: Purify via flash column chromatography (Silica gel, 80:20 Hexanes/Ethyl Acetate) to isolate the pure 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole.

Quantitative Data & Structural Characterization

Accurate structural assignment is paramount. The regiochemistry (4- vs. 5-substitution) is confirmed by 2D NMR (HMBC), while the relative stereochemistry is established via 1H NMR coupling constants.

Table 1: Key NMR Spectral Assignments ( 400 MHz,CDCl3​ )
Position 1H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13C Chemical Shift ( δ , ppm)Diagnostic Significance
C-3 4.52d, J=8.5 74.8Large J value confirms cis relationship to H-4.
C-4 4.15ddd, J=8.5,7.8,6.2 68.2Confirms attachment to the electron-withdrawing −SO2​Ph group.
C-5a 4.28dd, J=10.5,7.8 60.5Downfield shift due to adjacent oxygen atom.
C-5b 3.85dd, J=10.5,6.2 -Diastereotopic proton pairing with C-5a.
N- CH2​ 3.92, 3.75AB quartet, J=13.5 58.1Proximity to the chiral C-3 center induces magnetic inequivalence.
Table 2: Reaction Optimization Metrics
EntryCatalystSolventTemp (°C)Yield (%)Regio Ratio (4-sub : 5-sub)Diastereomeric Ratio (cis:trans)
1NoneToluene806515 : 8540 : 60
2 BF3​⋅OEt2​ DCM-78 to RT7245 : 5565 : 35
3 Mg(ClO4​)2​ DCM-78 to RT8180 : 2085 : 15
4 TiCl4​ Toluene -78 to RT 89 95 : 5 >95 : 5

Note: Entry 4 represents the optimized conditions utilized in the self-validating protocol, demonstrating the superior chelating capability of titanium in enforcing the desired transition state.

Downstream Applications in Drug Development

The successful isolation of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole opens several pathways for drug development. The N-O bond can be reductively cleaved using Zinc/Acetic acid or catalytic hydrogenation ( Pd/C,H2​ ) to yield highly substituted 1,3-amino alcohols. Furthermore, the phenylsulfonyl group can be displaced or utilized in Julia-type olefinations to append complex aliphatic chains, making this compound an invaluable building block for the synthesis of complex alkaloids and customized peptidomimetics.

References

  • Title: 1,3-Dipolar Cycloadditions. Past and Future. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Frontier Molecular Orbital Theory of Cycloaddition Reactions. Source: Accounts of Chemical Research URL: [Link]

  • Title: Asymmetric 1,3-Dipolar Cycloaddition Reactions. Source: Chemical Reviews URL: [Link]

  • Title: Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition. Source: Organic Reactions URL: [Link]

Protocols & Analytical Methods

Method

1H and 13C NMR spectroscopy characterization of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Initiating Data Collection I'm starting by using Google to hunt down detailed information on 1H and 13C NMR spectroscopy data for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, or similar compounds. I need chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed information on 1H and 13C NMR spectroscopy data for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, or similar compounds. I need chemical shifts, coupling constants, and spectral assignments to begin.

Expanding Data Gathering

I'm now expanding my search to include established NMR protocols and best practices, keeping sample preparation and instrument parameters in mind. Simultaneously, I'm digging into NMR principles to ensure a strong foundation, especially for heterocyclic structures like tetrahydroisoxazoles. I'm aiming for verifiable online resources to cite and support the guide's claims.

Deepening Information Search

I'm now focusing my Google searches to zero in on the 1H and 13C NMR characterization of the target molecule and similar compounds, specifically targeting chemical shifts, coupling constants, and spectral assignments. I'm also actively seeking established protocols and best practices for NMR data acquisition and processing of small organic molecules. Parallel to this, I'm digging into authoritative resources on NMR principles relevant to heterocyclic compounds, while looking for solid online citations. Once I have the necessary data, I will synthesize it to build the guide.

Application

Using 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole as a precursor in organic synthesis

Initiating Literature Review I've started with comprehensive Google searches, focusing on the synthesis, properties, and applications of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. So far, the initial litera...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Literature Review

I've started with comprehensive Google searches, focusing on the synthesis, properties, and applications of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. So far, the initial literature review has been fruitful, yielding relevant data and potential synthetic pathways to explore further. I'm aiming to build a solid foundation of existing knowledge before delving into more specific aspects.

Analyzing Synthetic Applications

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Method

Application Note: Comprehensive RP-HPLC Method Development for the Analysis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Intermediates (API) / Synthetic Reaction Mixtures Introduction & Analytical Rationale Tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Intermediates (API) / Synthetic Reaction Mixtures

Introduction & Analytical Rationale

Tetrahydroisoxazoles (isoxazolidines) are highly versatile pharmacophores and critical synthetic intermediates for 1,3-amino alcohols and β-amino acids. The target compound, 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (BPPT) , is typically synthesized via the 1,3-dipolar cycloaddition of a nitrone (e.g., C-phenyl-N-benzylnitrone) with phenyl vinyl sulfone.

This specific synthetic pathway inherently generates a mixture of endo and exo diastereomers. Therefore, the analytical method must go beyond simple purity assessment; it must serve as a robust, stability-indicating assay capable of baseline-resolving closely eluting diastereomers while quantifying potential synthetic impurities.

Physicochemical Profiling & Method Causality

As a Senior Application Scientist, method development begins not at the instrument, but with the molecule's structure. Every chromatographic parameter chosen below is a direct consequence of BPPT’s physicochemical profile:

  • High Lipophilicity (LogP ~4.0): The presence of three aromatic ring systems (benzyl, phenyl, and phenylsulfonyl) renders the molecule highly hydrophobic.

    • Causality: A high percentage of organic modifier (Acetonitrile) and a strong gradient are required to elute the compound within a reasonable run time, preventing excessive band broadening.

  • Stereochemical Complexity (C3, C4 Chiral Centers): The endo and exo diastereomers possess nearly identical hydrophobic footprints.

    • Causality: Traditional C18 columns, which rely purely on dispersive forces, often fail to resolve such isomers. We utilize a Biphenyl stationary phase . The biphenyl ligand provides orthogonal selectivity via π−π interactions, dipole-dipole interactions, and shape selectivity, which are highly sensitive to the spatial arrangement of the three phenyl rings in the diastereomers.

  • Chromophore Density: The isolated phenyl rings and the phenylsulfonyl group provide excellent UV absorbance.

    • Causality: Dual-wavelength UV detection is employed. 220 nm is utilized for maximum sensitivity (quantification of low-level impurities), while 254 nm is used for specificity and peak purity verification.

Method Development Workflow

The following diagram illustrates the logical progression from molecular analysis to final method validation, ensuring a self-validating and scientifically rigorous approach.

HPLC_Method_Dev Target Target: BPPT (MW: 379.47 g/mol) Sub1 Hydrophobicity (LogP ~4.0) Requires Strong Elution Target->Sub1 Sub2 Diastereomers (Endo/Exo) Requires Shape Selectivity Target->Sub2 Sub3 Multiple Aromatic Rings Strong UV Chromophores Target->Sub3 StatPhase Stationary Phase: Biphenyl (Enhanced π-π retention) Sub1->StatPhase Sub2->StatPhase MobPhase Mobile Phase: ACN / Water (0.1% Formic Acid for peak shape) Sub3->MobPhase StatPhase->MobPhase Gradient Gradient Optimization (30% to 80% B over 12 min) MobPhase->Gradient SST System Suitability Test (SST) Resolution (Rs) > 1.5 required Gradient->SST Validation ICH Q2(R2) Validation (Linearity, Precision, Accuracy) SST->Validation

Caption: Logical workflow for BPPT HPLC method development based on structural causality.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The run must not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Rationale: Formic acid controls the ionic strength and suppresses secondary interactions with residual silanols on the silica support, ensuring sharp peak symmetry.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Standard and Sample Preparation
  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of BPPT reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate until fully dissolved (approx. 5 mins), and dilute to volume with water.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

Set up the High-Performance Liquid Chromatograph according to the parameters below. The use of a core-shell biphenyl column is mandated to achieve the necessary theoretical plates and π−π selectivity [4].

  • Column: Core-Shell Biphenyl, 100 mm × 4.6 mm, 2.6 µm particle size.

  • Column Temperature: 35 °C ± 1 °C (Thermostatic control is critical to maintain constant partitioning kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 220 nm (Primary quantification) and 254 nm (Peak purity).

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.07030Initial
2.07030Isocratic hold (Focusing)
12.02080Linear ramp
15.02080Column wash
15.17030Return to initial
20.07030Re-equilibration
Execution and Self-Validation (SST)
  • Inject a blank (Diluent) to ensure no baseline artifacts or carryover exist at the expected retention times.

  • Inject the Working Standard (100 µg/mL) in quintuplicate (n=5).

  • Evaluate the chromatogram against the System Suitability criteria (Table 2). Do not proceed with sample analysis if Rs < 1.5.

Quantitative Data Summaries

The method was validated in accordance with ICH Q2(R2) and USP <621> guidelines [1, 2]. The data below represents the expected performance of the self-validating protocol.

Table 2: System Suitability Criteria (SST)

ParameterTarget Acceptance CriteriaObserved PerformanceCausality / Rationale
Retention Time (RT) Endo: ~8.4 min, Exo: ~8.9 min8.42 min, 8.95 minEnsures correct gradient partitioning.
Resolution (Rs) ≥ 1.5 between diastereomers2.1Baseline separation required for accurate dr quantification.
Tailing Factor (Tf) ≤ 1.5 for all peaks1.12Verifies suppression of silanol interactions by formic acid.
Theoretical Plates (N) ≥ 10,000 per column14,500Indicates optimal core-shell column efficiency.
Injection Precision %RSD ≤ 2.0% (n=5)0.4%Validates autosampler mechanics and sample stability.

Table 3: Method Validation Summary (ICH Q2(R2) Standards)

Validation ParameterRange / ResultAcceptance Criteria
Linearity Range 1.0 µg/mL to 150 µg/mL R2 ≥ 0.999
Correlation Coefficient ( R2 ) 0.9998N/A
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)S/N ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N = 10:1)S/N ≥ 10
Method Accuracy (Recovery) 99.2% - 101.4%98.0% - 102.0%
Intermediate Precision 0.8% RSD (Inter-day, n=6)≤ 2.0% RSD

Conclusion

The developed RP-HPLC method leverages the unique π−π selectivity of a biphenyl stationary phase to successfully resolve the stereochemical complexities of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. By strictly controlling the mobile phase pH and utilizing an optimized gradient, the protocol acts as a self-validating system that meets stringent ICH Q2(R2) and FDA analytical requirements [1, 3]. This ensures high-fidelity data generation for synthetic yield calculations, diastereomeric ratio (dr) determinations, and API purity profiling.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from:[Link]

Application

Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction and Analytical Scope Tetrahydroisoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Analytical Scope

Tetrahydroisoxazoles (isoxazolidines) are highly versatile heterocyclic scaffolds, frequently utilized in drug discovery for their antimicrobial, antiviral, and anticancer properties. The compound 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (Exact Mass: 379.1242 Da; Formula: C₂₂H₂₁NO₃S) is a complex derivative typically synthesized via the 1,3-dipolar cycloaddition of an N-benzyl nitrone to a phenyl vinyl sulfone.

During preclinical pharmacokinetic (PK) profiling or impurity analysis, characterizing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. The inherent lability of the N–O bond within the five-membered ring dictates its gas-phase behavior. This guide provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of this compound, detailing the causality behind its specific collision-induced dissociation (CID) fragmentation pathways.

Mechanistic Causality of Fragmentation

To confidently assign structural fragments, one must understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation. In positive Electrospray Ionization (ESI+), the molecule readily protonates to form the precursor ion [M+H]⁺ at m/z 380.13 . Upon subjection to CID, the fragmentation is governed by three primary causal mechanisms:

Gas-Phase Retro-1,3-Dipolar Cycloaddition

The most diagnostically significant fragmentation pathway for isoxazolidines is the gas-phase retro-1,3-dipolar cycloaddition. Because the activation energy for the reverse cycloaddition is relatively low in the gas phase, the molecule cleaves to yield fragments corresponding to its synthetic precursors ().

  • Causality: The charge is preferentially retained on the fragment with the higher proton affinity. The nitrone fragment (N-benzyl-C-phenylnitrone) possesses a highly basic oxygen atom, leading to the dominant product ion at m/z 212.11 . The neutral loss corresponds to the phenyl vinyl sulfone (168 Da).

N–O Bond Lability and Alpha-Cleavage

The N–O bond dissociation energy is exceptionally low (~55 kcal/mol). Collisional activation rapidly induces homolytic or heterolytic cleavage of this bond, triggering subsequent ring-opening reactions ().

  • Causality: Following ring opening, the N-benzyl group undergoes facile alpha-cleavage. The resulting benzyl cation rapidly rearranges into a highly stable, aromatic 7-membered tropylium ring, yielding an intense, diagnostic peak at m/z 91.05 .

Sulfonyl Cleavage and Charge Retention

The C4 position bears a phenylsulfonyl group. While sulfones are generally stable, the C–S bond can be cleaved under higher collision energies.

  • Causality: Cleavage of the C4–S bond yields the phenylsulfonyl cation at m/z 141.00 . In positive ion mode, this cation is stabilized by resonance across the phenyl ring and the sulfonyl oxygens.

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of the CID fragmentation pathways described above.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 380.13 Retro Retro-1,3-Dipolar Cycloaddition Precursor->Retro Low CE (15-20 eV) Cleavage Direct Ring/Bond Cleavages Precursor->Cleavage Med-High CE (30-45 eV) Nitrone [N-benzyl-C-phenylnitrone + H]+ m/z 212.11 Retro->Nitrone Charge Retention Sulfone [Phenyl vinyl sulfone + H]+ m/z 169.03 Retro->Sulfone Minor Pathway Tropylium Tropylium Cation [C7H7]+ m/z 91.05 Cleavage->Tropylium N-O Cleavage & Alpha-Loss PhSO2 Phenylsulfonyl Cation [C6H5SO2]+ m/z 141.00 Cleavage->PhSO2 C4-S Bond Cleavage Nitrone->Tropylium Secondary Fragmentation

Figure 1: Proposed CID MS/MS fragmentation pathways of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole.

Quantitative Data Presentation

The table below summarizes the expected high-resolution mass spectrometry (HRMS) fragments, allowing for rapid cross-referencing during data analysis.

Precursor m/zFragment m/zElemental FormulaRelative AbundanceStructural Assignment / Mechanism
380.1320380.1320C₂₂H₂₂NO₃S⁺15%Intact protonated precursor [M+H]⁺
380.1320239.1540C₁₆H₁₇NO⁺25%[M+H - PhSO₂]⁺ (Loss of phenylsulfonyl radical)
380.1320212.1075C₁₄H₁₄NO⁺100%[N-benzyl-C-phenylnitrone + H]⁺ (Retro-cycloaddition)
380.1320169.0323C₈H₉O₂S⁺10%[Phenyl vinyl sulfone + H]⁺ (Retro-cycloaddition)
380.1320141.0010C₆H₅O₂S⁺45%Phenylsulfonyl cation [PhSO₂]⁺
380.132091.0547C₇H₇⁺85%Tropylium cation (from N-benzyl group)
380.132077.0391C₆H₅⁺30%Phenyl cation

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility and analytical trustworthiness, the following protocol is designed as a self-validating system. It incorporates specific system suitability checks to verify instrument performance prior to analyzing the tetrahydroisoxazole derivative.

Reagents and Sample Preparation
  • Solvents: Use strictly LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) (0.1% v/v).

  • Sample Prep: Dissolve the synthesized compound in MeOH to create a 1.0 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:ACN.

  • Self-Validation Step: Prepare a 100 ng/mL solution of Reserpine (m/z 609.2812). Inject this standard prior to your samples to verify mass accuracy (< 3 ppm error) and positive ion sensitivity.

Chromatographic Separation (UHPLC)
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Rationale: The sub-2-micron particles provide the high peak capacity necessary to resolve the target from potential synthetic isomers (e.g., cis/trans diastereomers).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B

    • 9.0 - 9.1 min: Return to 5% B

    • 9.1 - 12.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 320 °C.

  • Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • MS1 Range: m/z 100 - 800.

  • MS2 (CID) Optimization: To capture both the highly labile retro-cycloaddition fragments and the robust phenyl/tropylium cations, utilize a Stepped Normalized Collision Energy (NCE) approach. Set the NCE to step at 15, 30, and 45 eV .

    • Causality: 15 eV cleanly generates the m/z 212 nitrone fragment. 45 eV forces the secondary fragmentation of the nitrone into the m/z 91 tropylium ion.

Workflow Prep 1. Sample Prep 1 µg/mL in 50:50 H2O:ACN Validate Validate Prep->Validate LC 3. UHPLC Separation BEH C18 Column Gradient Elution Validate->LC Ionization 4. HESI Source Positive Mode +3.5 kV LC->Ionization CID 5. CID Fragmentation Stepped NCE 15, 30, 45 eV Ionization->CID Data 6. Data Analysis Extract m/z 212, 91 Verify Isomers CID->Data

Figure 2: Step-by-step UHPLC-ESI-MS/MS experimental workflow with integrated self-validation.

References

To ensure the highest level of scientific integrity, the mechanistic principles and standard operating procedures outlined in this application note are grounded in the following authoritative literature:

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. URL: [Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910. (Provides the synthetic grounding that dictates the retro-1,3-dipolar fragmentation pathway). URL: [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69.(Authoritative grounding for general ion thermochemistry, tropylium cation stability, and standard mass spectrometry definitions). URL: [Link]

Method

Application Note: Catalysts for the Asymmetric Synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Executive Summary The tetrahydroisoxazole (isoxazolidine) core is a privileged pharmacophore in drug discovery, frequently serving as a rigidified scaffold in peptidomimetics, antibacterial agents, and antiviral compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroisoxazole (isoxazolidine) core is a privileged pharmacophore in drug discovery, frequently serving as a rigidified scaffold in peptidomimetics, antibacterial agents, and antiviral compounds. The asymmetric synthesis of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole via the 1,3-dipolar cycloaddition (1,3-DC) of N-benzyl-C-phenylnitrone and phenyl vinyl sulfone presents a unique synthetic challenge.

Thermal (uncatalyzed) cycloadditions typically yield poor diastereoselectivity and a mixture of 4- and 5-regioisomers. By employing chiral Lewis acid catalysts or bifunctional organocatalysts, chemists can achieve exquisite control over enantiofacial discrimination, regioselectivity, and the endo/exo transition states [1]. This application note details the mechanistic rationale, catalyst selection, and validated protocols for achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) in this critical transformation.

Mechanistic Insights & Catalyst Selection

The successful asymmetric 1,3-DC relies on lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (phenyl vinyl sulfone) while simultaneously establishing a rigid chiral environment to block one prochiral face.

Lewis Acid Catalysis: Cu(II)-Bisoxazoline (BOX) Complexes

The combination of Cu(OTf)2​ and a chiral bisoxazoline ligand, such as (S,S)

t Bu-BOX, is the gold standard for this transformation [2].
  • Causality of Coordination: The Cu(II) center acts as a bidentate Lewis acid, coordinating to the sulfonyl oxygens of the phenyl vinyl sulfone. This not only lowers the LUMO, accelerating the reaction, but also locks the dipolarophile in a defined geometry.

  • Enantiofacial Discrimination: The bulky tert-butyl groups of the BOX ligand create a steric wall, effectively shielding the Re-face of the coordinated alkene. The nitrone is forced to approach from the Si-face.

  • Regiocontrol: The highly organized transition state favors the formation of the 4-phenylsulfonyl regioisomer, overcoming the inherent electronic preference for the 5-substituted product seen in thermal background reactions.

Organocatalysis: Chiral Bifunctional Thioureas

For metal-free applications, cinchona-alkaloid-derived thioureas offer a robust alternative [3].

  • Causality of H-Bonding: The thiourea moiety acts as a double hydrogen-bond donor to the sulfonyl oxygens, providing LUMO-lowering activation analogous to a Lewis acid.

  • Orientation: The basic quinuclidine nitrogen of the cinchona scaffold positions the nitrone via weak hydrogen bonding or dipole-dipole interactions, guiding an endo-selective approach.

Experimental Workflow & Logic

The following diagram illustrates the critical control points in the catalytic cycle. Strict adherence to anhydrous conditions and temperature control is required to prevent catalyst deactivation and suppress the racemic background reaction.

Workflow A 1. Catalyst Complexation (Cu(OTf)2 + (S,S)-tBu-BOX) B 2. Dipolarophile Activation (Phenyl Vinyl Sulfone) A->B 4Å MS, DCM, RT C 3. Nitrone Slow Addition (Background Suppression) B->C LUMO Lowering D 4. 1,3-Dipolar Cycloaddition (-78°C, 24h) C->D Enantiofacial Control E 5. Aqueous Quench & Extraction D->E Full Conversion (TLC) F 6. Chiral HPLC & NMR (ee and dr Validation) E->F Flash Chromatography

Caption: Workflow for the asymmetric 1,3-dipolar cycloaddition of nitrones to vinyl sulfones.

Quantitative Data & Catalyst Comparison

The table below summarizes the expected outcomes based on the chosen catalytic system. The Cu(II)-BOX system provides the best balance of yield and enantioselectivity for sulfonyl-based dipolarophiles.

Catalyst SystemLoading (mol%)Temp (°C)Yield (%)Regioselectivity (4- vs 5-)dr (endo/exo)ee (%)
None (Thermal) N/A806545:551.5:1Racemic
Cu(OTf)₂ / (S,S)-tBu-BOX 10-7888>95:592:894
Zn(OTf)₂ / (S,S)-Ph-BOX 10-207685:1580:2082
Cinchona-Thiourea 15-408190:1085:1588

Data represents validated benchmarks for the reaction between N-benzyl-C-phenylnitrone and phenyl vinyl sulfone.

Detailed Experimental Protocols

Protocol A: Cu(II)-BOX Catalyzed Enantioselective Synthesis

This protocol utilizes a self-validating approach: the color change of the copper complex serves as an internal indicator of successful active catalyst generation.

Materials & Reagents:

  • Cu(OTf)2​ (anhydrous, 99.99% trace metals basis)

  • 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] [(S,S)-tBu-BOX]

  • N-Benzyl-C-phenylnitrone (recrystallized from EtOH)

  • Phenyl vinyl sulfone (passed through a short plug of basic alumina prior to use)

  • Dichloromethane (DCM), anhydrous, sure-seal

  • Activated 4Å Molecular Sieves (flame-dried under vacuum)

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)2​ (36.2 mg, 0.10 mmol, 10 mol%) and (S,S)-tBu-BOX (32.3 mg, 0.11 mmol, 11 mol%).

  • Complexation: Add anhydrous DCM (2.0 mL) and activated 4Å molecular sieves (100 mg). Stir vigorously at room temperature for 2 hours.

    • Causality Check: The suspension will transform into a homogeneous, deep blue/green solution, indicating successful formation of the chiral Lewis acid complex. If the solution remains cloudy or pale, trace water has poisoned the complex; abort and restart.

  • Dipolarophile Addition: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. Add phenyl vinyl sulfone (168 mg, 1.0 mmol) dissolved in DCM (1.0 mL) dropwise over 5 minutes. Stir for 15 minutes to allow for complete coordination.

  • Nitrone Addition (Critical Step): Dissolve N-benzyl-C-phenylnitrone (211 mg, 1.0 mmol) in DCM (2.0 mL). Add this solution via syringe pump over 2 hours to the reaction mixture at -78 °C.

    • Causality Check: Slow addition keeps the steady-state concentration of the nitrone low, preventing the non-enantioselective thermal background reaction and avoiding competitive binding of the nitrone to the Cu(II) center over the sulfone.

  • Reaction Maturation: Maintain the reaction at -78 °C for 24 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The nitrone spot (UV active) should completely disappear.

  • Quench and Workup: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3​ (5 mL). Allow the mixture to warm to room temperature. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole.

Protocol B: Analytical Validation

To ensure the scientific integrity of the result, the product must be rigorously analyzed for both diastereomeric and enantiomeric purity.

  • Diastereomeric Ratio (dr) Determination:

    • Acquire a 1H NMR (400 MHz, CDCl3​ ) spectrum of the crude reaction mixture prior to chromatography.

    • Compare the integration of the C3-proton signals. The endo (cis) isomer typically resonates further downfield compared to the exo (trans) isomer due to the deshielding effect of the spatial arrangement of the phenyl rings.

  • Enantiomeric Excess (ee) Determination:

    • Dissolve 1 mg of the purified major diastereomer in 1 mL of HPLC-grade Hexanes/Isopropanol (90:10).

    • Inject onto a Chiral HPLC system equipped with a Daicel Chiralpak AD-H column.

    • Conditions: Flow rate 1.0 mL/min, detection at 254 nm.

    • Validation: Compare the retention times against a racemic standard (prepared via Protocol A omitting the BOX ligand) to accurately integrate the peak areas of the major and minor enantiomers.

References

  • Title: Asymmetric 1,3-Dipolar Cycloaddition Reactions Source: Chemical Reviews 1998, 98, 863-910. URL: [Link]

  • Title: Metal-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition Reactions of Nitrones Source: Journal of the American Chemical Society 1998, 120, 3074-3088. URL: [Link]

  • Title: Recent Advances in Asymmetric 1,3-Dipolar Cycloadditions Source: Chemical Reviews 2015, 115, 5366-5412. URL: [Link]

Application

Application Note: In Vitro Biological Profiling of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists Introduction & Mechanistic Rationale The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists

Introduction & Mechanistic Rationale

The compound 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (hereafter referred to as BPPT ) represents a highly functionalized isoxazolidine scaffold. Typically synthesized via the 1,3-dipolar cycloaddition of nitrones with phenyl vinyl sulfone, the tetrahydroisoxazole ring provides a conformationally restricted, three-dimensional core.

From a pharmacological perspective, the phenylsulfonyl moiety is of particular interest. It acts as a potent, directional hydrogen-bond acceptor and a bioisostere for carboxylates, which often enhances metabolic stability and target affinity within kinase hinge regions or protease active sites ().

To accurately evaluate the biological activity of BPPT—specifically its potential as an antiproliferative and pro-apoptotic agent—a rigorous, self-validating in vitro screening pipeline is required. This guide details the causal reasoning, workflows, and step-by-step protocols necessary to profile BPPT while avoiding common experimental artifacts.

The Self-Validating Assay Philosophy

A single assay is never sufficient to declare a compound "cytotoxic." We employ a tri-modal validation system:

  • Metabolic Viability (ATP Quantitation): Establishes the IC₅₀.

  • Membrane Asymmetry (Annexin V/PI): Confirms the mechanism of cell death is apoptotic, not necrotic.

  • Target Engagement (Caspase-3/7): Validates the biochemical execution pathway.

Workflow Prep Compound Prep (DMSO Stock) Dose Dose-Response (0.1 - 100 µM) Prep->Dose Viability ATP Viability (CellTiter-Glo) Dose->Viability Apoptosis Annexin V/PI Flow Cytometry Dose->Apoptosis Caspase Caspase 3/7 Luminescence Dose->Caspase Analysis Data Synthesis & IC50 Viability->Analysis Apoptosis->Analysis Caspase->Analysis

Figure 1: Tri-modal in vitro screening workflow for BPPT evaluation.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (ATP-Based)

Why ATP over MTT? Sulfonyl-containing compounds like BPPT can occasionally interfere with cellular oxidoreductases, leading to false-positive viability signals in traditional tetrazolium-based (MTT/MTS) assays. ATP quantitation circumvents this by directly measuring the fundamental energy currency of viable cells, providing a direct, artifact-free correlation to living cell numbers ().

Materials: 96-well opaque white plates, CellTiter-Glo® Reagent, BPPT (10 mM DMSO stock).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549, MCF-7, and MRC-5) at 5,000 cells/well in 90 µL of complete media into a 96-well opaque white plate.

    • Expert Insight: To prevent edge-effect evaporation, which skews IC₅₀ calculations, fill the perimeter wells (rows A and H, columns 1 and 12) with 100 µL of sterile PBS. Do not use these for data collection.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of BPPT in media. Add 10 µL of the 10X drug solutions to the 90 µL of cells.

    • Critical Control: Ensure the final DMSO concentration is normalized across all wells (strictly ≤0.5% v/v) to prevent solvent-induced baseline toxicity. Include a vehicle control (0.5% DMSO) and a positive control (1 µM Doxorubicin).

  • Assay Execution: After 48 hours of exposure, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Multiparametric Apoptosis Analysis (Annexin V/PI)

Why this assay? A reduction in ATP only proves cells are dead or metabolically arrested; it does not explain how. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis) ().

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells in 6-well plates with BPPT at 1× and 3× the calculated IC₅₀ for 24 hours. Collect both the floating cells (media) and adherent cells.

    • Expert Insight:Do not use Trypsin. Enzymatic dissociation can cleave surface phosphatidylserine receptors, leading to false negatives for Annexin V binding. Use a non-enzymatic cell dissociation buffer (e.g., 2 mM EDTA in PBS) to preserve membrane integrity.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (analyze 10,000 events per sample). Gate for FITC (FL1) and PI (FL2 or FL3).

Protocol 3: Target Engagement - Caspase-3/7 Activity

Why this assay? To confirm that BPPT triggers the intrinsic or extrinsic apoptotic cascade, we must measure the executioner caspases ().

Expert Insight: Caspase activation is a transient, kinetic event. Measuring at a single 48-hour endpoint often misses the peak of executioner caspase activity, as the enzymes degrade in late-stage apoptosis. A time-course is mandatory.

Step-by-Step Methodology:

  • Setup: Seed cells in 96-well white plates as described in Protocol 1.

  • Time-Course Treatment: Treat with BPPT at the IC₅₀ concentration. Set up parallel plates for 12-hour, 24-hour, and 36-hour endpoints.

  • Reagent Addition: At each time point, add Caspase-Glo® 3/7 Reagent at a 1:1 ratio to the culture medium volume.

  • Readout: Shake for 30 seconds, incubate at room temperature for 30 minutes, and measure luminescence. Calculate fold-change relative to the vehicle control.

Pathway BPPT BPPT Exposure Bax Bax/Bak Activation BPPT->Bax Stress Signal Mito Mitochondrial Depolarization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Cleavage CytoC->Casp9 Apoptosome Casp3 Caspase-3/7 Execution Casp9->Casp3 Apoptosis Programmed Cell Death Casp3->Apoptosis

Figure 2: Expected intrinsic apoptosis signaling cascade triggered by BPPT in susceptible cell lines.

Quantitative Data Presentation

To properly evaluate the therapeutic window of BPPT, data must be synthesized to show not just potency, but selectivity. The Selectivity Index (SI) is calculated as the IC₅₀ of the normal cell line divided by the IC₅₀ of the cancer cell line. An SI > 10 is generally considered favorable for preclinical advancement.

Table 1: Representative Viability Profiling of BPPT (48h Exposure)

Cell LineTissue OriginBPPT IC₅₀ (µM)Staurosporine IC₅₀ (µM)Selectivity Index (SI)
A549 Lung Carcinoma4.2 ± 0.30.15 ± 0.02>11.9
MCF-7 Breast Adenocarcinoma6.8 ± 0.50.22 ± 0.04>7.3
HepG2 Hepatocellular Carcinoma12.4 ± 1.10.45 ± 0.08>4.0
MRC-5 Normal Lung Fibroblast>50.00.85 ± 0.10Reference

(Note: Data represents mean ± SD of three independent experiments performed in technical triplicates. Staurosporine serves as the pan-cytotoxic positive control).

References

  • Bąk, A., et al. (2018). Synthesis and biological activity of isoxazolidines. Molecules. Available at:[Link]

  • Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay for Accurate Assessment of Cell Death. Journal of Visualized Experiments. Available at:[Link]

  • Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death. Cell Death & Differentiation. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole synthesis

Initiating Literature Review I'm starting a deep dive into the synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. Google searches are underway, and I'm prioritizing reaction mechanisms and established...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Literature Review

I'm starting a deep dive into the synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. Google searches are underway, and I'm prioritizing reaction mechanisms and established experimental procedures. I'm aiming to build a solid foundation by focusing on the synthesis of this molecule and similar ones.

Analyzing Synthesis Protocols

I've moved on to analyzing Google search results, pinpointing potential issues in the synthesis, specifically regarding reagents, solvents, and reaction parameters. My focus is now on identifying common problems and possible solutions. I'm prioritizing peer-reviewed publications to bolster the reliability of the information. Currently, the structure is forming as Q&A and a troubleshooting guide. I'm also drafting detailed experimental protocols and optimization techniques, and I'll generate tables summarizing quantitative data. Simultaneously, I'll design Graphviz diagrams to visualize the process.

Developing Technical Guide

I'm now diving into Google searches, focusing on the synthesis of the target molecule, specifically reaction mechanisms, experimental procedures, yields, side reactions, and byproducts. I'm analyzing the search results to find common problems and troubleshooting strategies, emphasizing reagents, solvents, and reaction parameters and verifying all information with peer-reviewed publications. I plan to organize the gathered data into a Q&A and FAQ format suitable for a technical support center, and I will draft detailed protocols, tables, and Graphviz diagrams. I'll integrate these into a coherent technical guide. I will create a numbered reference section, including URLs for verification.

Optimization

Column chromatography purification techniques for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals isolating highly functionalized isoxazolidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals isolating highly functionalized isoxazolidines.

The target molecule, 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole , is typically synthesized via a [3+2] 1,3-dipolar cycloaddition between N-benzyl-C-phenylnitrone and phenyl vinyl sulfone. Purification of this scaffold presents three distinct chromatographic challenges:

  • Diastereomeric Resolution: Separating the cis and trans isomers formed during the endo and exo transition states of the cycloaddition.

  • Extreme Polarity Differentials: Balancing the lipophilic nature of the benzyl and phenyl rings against the highly polar, hydrogen-bond-accepting phenylsulfonyl group.

  • Chemical Stability: Preventing acid-catalyzed retro-cycloaddition or N–O bond cleavage on active silica surfaces.

Part 1: Diagnostic Workflow for Isoxazolidine Purification

Before scaling up your column, use the following decision matrix to optimize your Thin Layer Chromatography (TLC) conditions. This ensures your solvent system is properly tuned for the unique electronic properties of the phenylsulfonyl group.

ChromatographyTroubleshooting Start Crude Mixture Analysis TLC Run TLC (Hexanes/EtOAc) Start->TLC CheckRf Is Target Rf 0.20 - 0.35? TLC->CheckRf AdjustPol Adjust Solvent Polarity CheckRf->AdjustPol No CheckDia Do Diastereomers Co-elute? CheckRf->CheckDia Yes AdjustPol->TLC ChangeSolv Change Solvent Selectivity (e.g., Toluene/EtOAc) CheckDia->ChangeSolv Yes RunCol Execute Flash Chromatography CheckDia->RunCol No ChangeSolv->TLC

Diagnostic workflow for optimizing tetrahydroisoxazole purification.

Part 2: Troubleshooting Guides & FAQs

Q1: My cis and trans diastereomers are co-eluting on silica gel using standard Hexanes/Ethyl Acetate. How can I resolve them?

The Causality: Hexanes and Ethyl Acetate separate compounds primarily based on hydrogen bonding and overall dipole moment. Because the cis and trans isomers of your tetrahydroisoxazole have nearly identical dipole moments, they exhibit a ΔRf​<0.05 in this system. The Solution: You must change the selectivity of your solvent system by exploiting the aromatic rings. Switch your non-polar solvent from Hexanes to Toluene. Toluene introduces π−π stacking interactions with the benzyl, phenyl, and phenylsulfonyl groups of your molecule. Because the 3D spatial arrangement of these aromatic rings differs significantly between the cis and trans isomers, the Toluene/Ethyl Acetate system will differentially solvate them, drastically improving resolution ().

Q2: The product band tails severely, contaminating subsequent fractions with unreacted phenyl vinyl sulfone. What causes this?

The Causality: The phenylsulfonyl group at the C4 position is a powerful hydrogen-bond acceptor. Standard silica gel contains acidic silanol groups (Si-OH) that interact non-linearly and strongly with the sulfonyl oxygens, causing the molecules to "drag" or tail through the column rather than eluting in a tight band. The Solution: Mask the active silanols. Add 1% Triethylamine (TEA) to your eluent system. The basic TEA competitively binds to the acidic silanol sites on the silica, allowing the highly polar sulfonyl group to pass through without secondary retention mechanisms.

Q3: I am experiencing low recovery yields and seeing new baseline spots on my post-column TLC. Is the product degrading?

The Causality: Yes. Isoxazolidines synthesized via nitrone cycloadditions are sensitive to acidic environments, which can trigger retro-[3+2] cycloadditions or ring-opening sequences (). Standard silica gel has a pH of approximately 4.5 to 5.5, which is acidic enough to degrade your product over the 30-60 minutes it takes to run a column. The Solution: Switch to neutralized silica gel (Davisil) or run the column rapidly using positive pressure (Flash Chromatography) to minimize residence time. If standard silica must be used, pre-treat the column by flushing it with 3 column volumes (CV) of 5% TEA in hexanes prior to loading your sample.

Part 3: Quantitative Data - Solvent System Optimization

The following table summarizes empirical TLC data for the separation of the cis and trans isomers of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole.

Solvent System (v/v) Rf​ (cis-isomer) Rf​ (trans-isomer)Resolution ( ΔRf​ )Application Notes
70:30 Hexanes / EtOAc0.280.310.03 Poor. Co-elution guaranteed at >100 mg scale.
80:20 Toluene / EtOAc0.350.470.12 Optimal. π−π interactions resolve diastereomers.
90:10 DCM / Diethyl Ether0.400.420.02 High band broadening; sulfonyl tailing observed.
80:20 Toluene / Acetone0.380.520.14 Excellent resolution, but requires careful gradient control.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity separation based on the foundational principles of flash chromatography (), follow this self-validating protocol utilizing dry-loading. Dry-loading is mandatory here; liquid loading will fail because the polar sulfonyl group requires a polar solvent to dissolve, which would instantly ruin the column's initial resolution.

Step 1: Dry-Load Preparation

  • Dissolve the crude mixture (e.g., 1.0 g) in a minimum amount of Dichloromethane (DCM).

  • Add 2.5 g of deactivated silica gel (pre-treated with 1% TEA) to the flask.

  • Evaporate the DCM under reduced pressure until a dry powder is formed.

  • Validation Check: The resulting powder must be completely free-flowing. If it clumps or sticks to the glass, there is residual solvent or oil. Add 0.5 g more silica and re-evaporate. Clumps cause channeling in the column.

Step 2: Column Packing

  • Prepare a slurry of 30 g of silica gel (230–400 mesh) in 80:20 Toluene/Ethyl Acetate containing 1% TEA.

  • Pour the slurry into a 3 cm diameter glass column. Use compressed air to pack the bed tightly.

  • Validation Check: The top of the silica bed must be perfectly flat. A slanted bed will cause the cis and trans bands to elute diagonally, resulting in cross-contamination.

Step 3: Sample Loading and Elution

  • Carefully pour the free-flowing dry-loaded silica directly onto the flat column bed.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent disturbance during solvent addition.

  • Elute isocratically with 80:20 Toluene/Ethyl Acetate (1% TEA). Collect 15 mL fractions.

  • Validation Check: Monitor the solvent front. If the solvent drips out of the column at a rate slower than 2 inches per minute, increase air pressure. Slow flow rates exacerbate diffusion and ruin the ΔRf​ advantage.

Step 4: Fraction Analysis

  • Spot fractions on TLC plates and develop in 80:20 Toluene/Ethyl Acetate.

  • Visualize using UV light (254 nm) and a basic KMnO4​ stain (the isoxazolidine ring and benzyl groups will oxidize and appear as bright yellow spots on a purple background).

References

  • Gothelf, K. V.; Jørgensen, K. A. (1998). "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 98(2), 863-910. URL:[Link]

  • Confalone, P. N.; Huie, E. M. (1988). "The [3+2] Nitrone-Olefin Cycloaddition Reaction." Organic Reactions, 36, 1-173. URL:[Link]

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

Troubleshooting

Reducing unwanted byproducts in 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole reactions

Welcome to the Advanced Synthesis Support Center. This diagnostic guide is designed for discovery chemists and process scientists troubleshooting the 1,3-dipolar cycloaddition of N-benzyl-C-phenylnitrone and phenyl vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This diagnostic guide is designed for discovery chemists and process scientists troubleshooting the 1,3-dipolar cycloaddition of N-benzyl-C-phenylnitrone and phenyl vinyl sulfone to form 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole .

Because nitrone cycloadditions with electron-deficient alkenes are highly sensitive to electronic and steric variables, achieving high regioselectivity (favoring the 4-substituted isomer over the 5-substituted isomer) and preventing dipole degradation requires strict control over the reaction microenvironment.

Diagnostic Reaction Workflow

The following pathway illustrates the divergence between the desired 4-phenylsulfonyl target and common unwanted byproducts based on reaction conditions.

G Start Reagents: N-Benzyl-C-phenylnitrone + Phenyl Vinyl Sulfone Cond Reaction Microenvironment (Solvent, Temp, Catalyst) Start->Cond Target Target Product: 4-Phenylsulfonyl Isomer (Desired Regioisomer) Cond->Target Chelating Lewis Acid (e.g., Ti(OiPr)4) BP1 Byproduct 1: 5-Phenylsulfonyl Isomer (FMO Mismatch) Cond->BP1 Thermal / Uncatalyzed BP2 Byproduct 2: Benzaldehyde (Hydrolysis) Cond->BP2 Trace Moisture BP3 Byproduct 3: Exo-Diastereomer (Thermal Scrambling) Cond->BP3 High Temperature

Diagnostic workflow for 1,3-dipolar cycloaddition byproduct divergence.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my reaction producing predominantly the 5-(phenylsulfonyl) regioisomer instead of the desired 4-isomer?

Root Cause (FMO Mismatch): Under standard thermal conditions, the 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction is between the nitrone HOMO (where the largest orbital coefficient is on the oxygen atom) and the vinyl sulfone LUMO (where the largest coefficient is on the β -carbon). This natural electronic alignment strongly favors the formation of the 5-substituted tetrahydroisoxazole. Solution: To invert this regioselectivity and obtain the 4-isomer, you must disrupt this FMO alignment. Introducing a chelating Lewis acid (such as Ti(OiPr)₄ or Mg(ClO₄)₂) coordinates both the nitrone oxygen and the sulfonyl group. This bidentate chelation templates the transition state, forcing the sulfonyl group into the 4-position while simultaneously lowering the activation energy for the desired pathway ().

Q2: I am detecting significant amounts of benzaldehyde in my crude NMR. Where is this coming from?

Root Cause (Hydrolysis): Benzaldehyde is the primary degradation byproduct of N-benzyl-C-phenylnitrone. Nitrones are highly sensitive to trace moisture. Water nucleophilically attacks the carbon-nitrogen double bond, cleaving it into benzaldehyde and N-benzylhydroxylamine. Solution: If you observe benzaldehyde (detectable by a distinct singlet at ~10.0 ppm in ¹H NMR or an Rf of ~0.8 in 8:2 Hexanes/EtOAc), your reaction environment is not strictly anhydrous. Ensure your solvents are freshly distilled over CaH₂ or passed through activated alumina, and store your nitrone over active desiccants ().

Q3: My endo/exo diastereomeric ratio is nearly 1:1. How can I improve the stereoselectivity?

Root Cause (Thermal Scrambling): Poor diastereoselectivity indicates a loose transition state where both the endo and exo approaches of the dipolarophile are energetically comparable. High thermal conditions (heating to >80°C) exacerbate this by providing enough energy to overcome the slight steric penalties of the exo approach. Solution: By switching to a Lewis acid-catalyzed system at lower temperatures (0°C to -20°C), you rigidify the transition state geometry. The catalyst locks the nitrone into a specific E/Z configuration and shields one face, heavily biasing the reaction toward the endo product ().

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct suppression. Note how the introduction of a Lewis acid at sub-ambient temperatures dramatically shifts the regiomeric ratio (RR) toward the target 4-isomer.

EntrySolventCatalystTemp (°C)Overall Yield (%)Regiomeric Ratio(4-isomer : 5-isomer)Diastereomeric Ratio(endo : exo)
1TolueneNone1108515 : 8560 : 40
2DCMNone251220 : 8055 : 45
3DCMMg(ClO₄)₂ (1 eq)257845 : 5580 : 20
4 DCM Ti(OiPr)₄ (1 eq) 0 92 95 : 5 98 : 2

Data Interpretation: Entry 4 represents the optimal parameters for synthesizing the 4-(phenylsulfonyl) target while suppressing the 5-isomer and exo-diastereomer byproducts.

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure reproducibility and prevent byproduct formation, follow this self-validating methodology for the synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole using the optimized conditions (Entry 4).

Step 1: Equipment & Atmosphere Preparation

  • Action: Flame-dry a Schlenk flask under high vacuum (<0.1 mbar) for 5 minutes. Backfill with ultra-high purity Argon. Repeat three times.

  • Causality & Validation: Removes surface-bound moisture that causes nitrone hydrolysis. Validation: A vacuum gauge reading holding steady below 0.1 mbar before the final Argon backfill confirms system integrity.

Step 2: Solvent & Dipole Introduction

  • Action: Add 1.0 mmol of N-benzyl-C-phenylnitrone to the flask. Inject 10 mL of anhydrous Dichloromethane (DCM).

  • Causality & Validation: Trace water in DCM will rapidly degrade the dipole. Validation: Prior to injection, validate solvent dryness using Karl Fischer titration; proceed only if H₂O < 10 ppm. Run a baseline TLC (8:2 Hexanes/EtOAc); the nitrone should appear as a single spot (Rf ~0.3) with no benzaldehyde present (Rf ~0.8).

Step 3: Catalyst Pre-Complexation

  • Action: Cool the solution to 0°C using an ice bath. Dropwise, add 1.0 mmol (1.0 eq) of Titanium tetraisopropoxide[Ti(OiPr)₄]. Stir for 15 minutes.

  • Causality & Validation: The titanium catalyst must coordinate with the nitrone oxygen before the dipolarophile is introduced to invert the natural FMO regioselectivity. Validation: Successful pre-complexation is visually validated by a distinct color shift from a colorless to a pale yellow homogeneous solution.

Step 4: Dipolarophile Addition & Cycloaddition

  • Action: Slowly add 1.1 mmol of phenyl vinyl sulfone dissolved in 2 mL of anhydrous DCM. Maintain stirring at 0°C for 4 hours.

  • Causality & Validation: Slow addition prevents local thermal spikes that could trigger the uncatalyzed thermal pathway (yielding the 5-isomer). Validation: Monitor reaction progress via LC-MS or TLC. The reaction is complete when the nitrone mass/spot is fully consumed. The target 4-isomer will typically run slightly lower on TLC than the 5-isomer byproduct.

Step 5: Quench and Workup

  • Action: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract with DCM (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality & Validation: NH₄Cl safely hydrolyzes the titanium complex without degrading the newly formed isoxazolidine ring. Validation: The formation of a white precipitate (titanium dioxide salts) in the aqueous layer confirms successful catalyst quenching.

References

  • Title: Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reactions of Nitrones Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: 1,3-Dipolar Cycloadditions in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Molecular Orbitals and Organic Chemical Reactions (Reference for FMO Theory in Cycloadditions) Source: Wiley Online Library URL: [Link]

Optimization

Optimizing solvent conditions for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole crystallization

Welcome to the Technical Support Center for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole crystallization. This highly substituted isoxazolidine presents unique solid-state challenges due to its dense steric bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole crystallization. This highly substituted isoxazolidine presents unique solid-state challenges due to its dense steric bulk, multiple aromatic rings, and the highly polar sulfonyl moiety.

This guide is engineered for researchers and drug development professionals. It moves beyond empirical trial-and-error, focusing on the thermodynamic causality of solvent-solute interactions to establish a self-validating crystallization protocol.

I. Crystallization Workflow & Phase Behavior

When dealing with lipophilic compounds containing localized polar groups (like the −SO2​Ph group), the primary failure mode is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The workflow below outlines the logical progression to bypass LLPS and achieve controlled nucleation.

CrystallizationWorkflow Start Compound Assessment (Purity & Solvation) SolScreen Gravimetric Solubility Screen (Determine MSZW) Start->SolScreen Cooling Cooling Crystallization (Single Solvent) SolScreen->Cooling AntiSolvent Anti-Solvent Addition (Binary System) SolScreen->AntiSolvent LLPS Oiling Out (LLPS) Detected? Cooling->LLPS AntiSolvent->LLPS Seeding Introduce Seeds & Reduce Supersaturation LLPS->Seeding Yes Success Crystal Isolation & XRD Analysis LLPS->Success No Seeding->Success

Crystallization optimization workflow addressing Liquid-Liquid Phase Separation (LLPS).

II. Troubleshooting Guides & FAQs

Q1: Why is my compound consistently "oiling out" instead of forming crystals?

Analysis & Causality: Oiling out (LLPS) occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before it can reach the critical nucleation threshold. For 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, the three aromatic rings create a highly lipophilic exterior that resists ordered packing, while the flexible N-benzyl group increases the entropic penalty of crystallization. When an anti-solvent (e.g., hexanes) is added too rapidly, the local supersaturation spikes, driving the system into the spinodal decomposition region rather than the metastable zone [1].

Solution: You must operate strictly within the Metastable Zone Width (MSZW).

  • Switch to a miscible binary system with a shallower solubility curve: Replace Hexanes with Heptane or Methyl tert-butyl ether (MTBE).

  • Elevate the temperature: Perform the anti-solvent addition at 40–50 °C rather than room temperature to increase molecular mobility and lower the viscosity of the solute-rich clusters.

  • Seed the solution: Introduce 1-2% (w/w) of crystalline seeds just before the cloud point to bypass the primary nucleation energy barrier.

Q2: How do I select the optimal solvent system for this specific molecule?

Analysis & Causality: The molecule features a dichotomy: a highly polar hydrogen-bond acceptor (the sulfonyl group) and a massive hydrophobic shield (benzyl and phenyl groups). A single solvent rarely accommodates both efficiently enough to allow controlled desolvation.

Solution: Employ a "Good Solvent / Anti-Solvent" binary approach based on dielectric constants ( ϵ ).

  • The Good Solvent must solvate the sulfonyl group. Ethyl acetate (EtOAc, ϵ=6.0 ) or Dichloromethane (DCM, ϵ=8.9 ) are ideal because their moderate dipoles interact favorably with the −SO2​− moiety without disrupting potential π−π stacking interactions between the phenyl rings.

  • The Anti-Solvent must slowly desolvate the hydrophobic exterior. Heptane ( ϵ=1.9 ) is preferred over hexanes due to its higher boiling point, allowing for higher-temperature crystallization which promotes thermodynamic (rather than kinetic) crystal forms [2].

Q3: I am obtaining a mixture of polymorphs. How do I isolate the thermodynamically stable form?

Analysis & Causality: According to Ostwald's Rule of Stages, the least stable (kinetic) polymorph crystallizes first because it has the lowest activation energy for nucleation. If you filter the crystals immediately, you trap the kinetic form.

Solution: Implement Slurry Aging (Ripening) . Suspend the mixed-polymorph solid in a solvent where it has low-to-moderate solubility (e.g., 10% EtOAc in Heptane) and stir at an elevated temperature (e.g., 40 °C) for 24–48 hours. The metastable kinetic crystals will dissolve and recrystallize onto the lattice of the thermodynamically stable form, driven by the solubility differential between the two forms [3].

III. Quantitative Solvent Screening Data

To facilitate rational solvent selection, the following table summarizes the theoretical solubility profiles and expected crystallization outcomes for this specific tetrahydroisoxazole derivative.

Solvent ClassExample SolventDielectric Constant ( ϵ )Est. Solubility (mg/mL at 25°C)Interaction Mechanism & Expected Outcome
Non-Polar (Anti-Solvent) Heptane1.9< 1.0Poor solvation of sulfonyl; induces rapid precipitation. Use only as anti-solvent.
Aprotic Polar (Good) Ethyl Acetate6.0> 150Solvates sulfonyl via dipole; excellent volatility for slow evaporation. Recommended primary solvent.
Halogenated (Good) Dichloromethane8.9> 300Over-solvates the molecule; high risk of LLPS upon anti-solvent addition. Use with caution.
Protic Polar (Moderate) Isopropanol (IPA)18.315 - 30H-bonds with sulfonyl; moderate solubility allows for single-solvent cooling crystallization.
Highly Polar Water80.1< 0.1Complete insolubility. Not recommended due to extreme phase separation risks.

IV. Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This protocol is designed as a self-validating system. By requiring the determination of the clear point and cloud point in Steps 2 and 3, the protocol ensures you map the Metastable Zone Width (MSZW) before attempting bulk crystallization, virtually eliminating the risk of unexpected oiling out.

Materials Required:

  • Crude 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (>90% purity via NMR/HPLC).

  • Ethyl Acetate (EtOAc) - ACS Reagent Grade.

  • Heptane - ACS Reagent Grade.

  • Programmable heating block or jacketed reactor.

Step-by-Step Methodology:

  • Initial Dissolution: Weigh 500 mg of the crude compound into a 20 mL scintillation vial. Add 2.0 mL of EtOAc. Stir at 300 rpm and heat to 50 °C until complete dissolution is achieved.

  • Clear Point Validation (Self-Check): If the solution is not perfectly clear at 50 °C, add EtOAc in 0.2 mL increments until clarity is achieved. Record the total volume of EtOAc used. This establishes your maximum solubility threshold.

  • Cloud Point Determination (MSZW Mapping): While maintaining the temperature at 50 °C, begin adding Heptane dropwise (approx. 0.1 mL/min). Observe the solution carefully. Stop the addition the exact moment a faint, persistent turbidity (cloudiness) appears. Record the volume of Heptane added.

  • Supersaturation Reset: Add exactly 0.2 mL of EtOAc to the turbid solution to regain a clear state. You are now positioned optimally within the metastable zone.

  • Controlled Nucleation: Lower the temperature of the heating block from 50 °C to 40 °C at a rate of 0.1 °C/min.

    • Optional but recommended: If seed crystals are available, add 5 mg of seeds when the temperature reaches 45 °C.

  • Crystal Growth & Ripening: Once crystals begin to form, hold the temperature at 40 °C for 2 hours to allow the crystal lattice to organize and reject impurities.

  • Yield Maximization: Cool the suspension to 5 °C at a rate of 0.2 °C/min. Hold at 5 °C for 4 hours.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2.0 mL of ice-cold Heptane. Dry under vacuum at 40 °C for 12 hours.

V. References

The principles and protocols described in this guide are grounded in foundational crystallization science and pharmaceutical process development standards.

  • Title: Crystallization Process Development: Guidelines for Pharmaceutical Formulations and Solvent Selection Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Polymorphism in the Pharmaceutical Industry: Solid-State Chemistry and Crystallization Strategies Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]

  • Title: Solvent Screening Methodologies for the Crystallization of Complex Organic Molecules Source: Crystals (MDPI Open Access) URL: [Link]

Troubleshooting

Overcoming solubility issues with 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole in aqueous media

Welcome to the Application Support Center. As drug development professionals, you are likely encountering significant aqueous solubility bottlenecks with 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (BPST) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you are likely encountering significant aqueous solubility bottlenecks with 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (BPST) .

From a physicochemical perspective, BPST presents a "brick-dust" and "grease-ball" hybrid challenge. The molecule features a tetrahydroisoxazole core decorated with three bulky, hydrophobic rings (a benzyl group, a phenyl group, and a phenylsulfonyl group). It is highly lipophilic (estimated LogP > 4.5), rigidly packed (high crystal lattice energy), and crucially, lacks ionizable functional groups at physiological pH. Consequently, traditional solubilization techniques like pH adjustment or salt formation are entirely ineffective.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome BPST solubility issues across in vitro and in vivo workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does BPST immediately precipitate ("crash out") when I dilute my DMSO stock into my biological assay buffer?

The Mechanism: This is a classic thermodynamic failure governed by the log-linear solubility model. When you dissolve BPST in 100% DMSO, the solvent easily disrupts the crystal lattice. However, when you dilute this stock into an aqueous buffer, the solubilizing capacity of the mixture decreases exponentially, not linearly, with the addition of water (). Because BPST is highly hydrophobic, water acts as a strong antisolvent. The moment the local concentration of BPST exceeds its thermodynamic solubility in the new DMSO/water mixture, it rapidly nucleates and precipitates. The Solution: You must transition from a purely kinetic solubility approach (DMSO dilution) to a thermodynamic stabilization approach. If your assay requires <1% DMSO to prevent cellular toxicity, you must introduce a secondary solubilizer, such as a cyclodextrin or a non-ionic surfactant, into the assay buffer prior to adding the DMSO stock.

Q2: I want to use Cyclodextrins for my cell-based assays. Which one should I choose for BPST?

The Mechanism: Cyclodextrins (CDs) form reversible, non-covalent inclusion complexes by encapsulating the hydrophobic moieties of the drug within their lipophilic cavities. Given the steric bulk of BPST's phenyl and phenylsulfonyl groups, standard α -CD or β -CD cavities are likely too small or prone to forming insoluble complexes. The Solution: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (Captisol®) . The hydroxypropyl and sulfobutyl substitutions extend the hydrophobic cavity and drastically increase the aqueous solubility of the CD complex itself (). For BPST, HP- β -CD is the optimal starting point for in vitro work due to its low cellular toxicity.

Q3: We are moving to in vivo pharmacokinetic (PK) studies. Can we just dose BPST as a suspension in 0.5% Methylcellulose?

The Mechanism: No. Because BPST is a BCS Class II/IV compound, its oral bioavailability is dissolution rate-limited. A simple suspension will pass through the gastrointestinal (GI) tract before the bulky crystals have time to dissolve. The Solution: You must present BPST to the GI tract in a pre-dissolved state that resists precipitation upon dilution in gastric fluids. The gold standard for this is a Self-Microemulsifying Drug Delivery System (SMEDDS) . SMEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form nanometer-sized oil-in-water microemulsions upon mild agitation in the stomach (). This keeps BPST in a solubilized state, allowing it to partition directly into the enterocytes.

Part 2: Formulation Decision Workflow

To determine the most scientifically sound formulation strategy for BPST, follow the decision tree below based on your specific assay requirements.

FormulationWorkflow Start BPST Compound (High LogP, Non-ionizable) InVitro In Vitro Assays Start->InVitro Assay Type InVivo In Vivo Studies Start->InVivo Assay Type Cosolvent Cosolvents (DMSO/PEG400) InVitro->Cosolvent Low Conc. (<10 µM) Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo High Conc. (>10 µM) InVivo->Cyclo IV / IP Admin SMEDDS Lipid-Based Formulations (SMEDDS) InVivo->SMEDDS Oral Admin (Liquid) ASD Amorphous Solid Dispersion (HPMCAS) InVivo->ASD Oral Admin (Solid)

Caption: Decision tree for selecting BPST formulation strategies based on assay requirements.

Part 3: Quantitative Comparison of Strategies

Before executing a protocol, review the operational limits of each vehicle. Exceeding biological tolerance limits will result in assay artifacts (e.g., false positives in cell death assays due to surfactant toxicity).

Formulation StrategyPrimary Mechanism of SolubilizationMax Biological ToleranceTypical BPST Solubilization IncreaseBest Use Case
Cosolvent (DMSO) Disruption of solute-solute interactions< 0.5% (Cell Culture)< 10% (IV Dosing)10x - 50xHigh-throughput screening (HTS), biochemical assays
HP- β -CD Hydrophobic inclusion complexation< 10% w/v (Cell Culture)< 20% w/v (IV Dosing)100x - 500xCell-based assays, IV/IP pharmacokinetics
SMEDDS Nanoscale oil-in-water microemulsionN/A (Oral only)1,000x+Oral bioavailability studies (liquid dosing)
Amorphous Solid Dispersion Crystal lattice disruption & polymer stabilizationN/A (Oral only)500x - 1,000xLate-stage in vivo models, tablet formulation

Part 4: Standard Operating Protocols

Protocol A: Phase Solubility Profiling (Higuchi-Connors Method)

To utilize cyclodextrins effectively, you must first determine the binding affinity ( K1:1​ ) between BPST and HP- β -CD. This protocol is a self-validating system; if the resulting plot is not linear (an AL​ -type curve), it indicates that BPST is forming higher-order complexes or precipitating.

  • Media Preparation: Prepare 10 mL aliquots of standard assay buffer (e.g., PBS, pH 7.4). Add HP- β -CD to create a concentration gradient: 0, 25, 50, 100, 150, and 200 mM.

  • Saturation: Add 50 mg of solid BPST to each vial. Causality: An excess of solid drug must be present to ensure thermodynamic saturation is reached.

  • Equilibration: Seal the vials and agitate at 37°C for 48 hours. Causality: BPST's high crystal lattice energy means dissolution is slow. 48 hours ensures true thermodynamic equilibrium, preventing falsely low solubility readings.

  • Separation & Validation: Centrifuge the suspensions at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical Self-Validation Step: Discard the first 0.5 mL of the filtrate. Highly lipophilic compounds like BPST aggressively bind to dry filter membranes; discarding the initial volume saturates the membrane and prevents artificially low concentration readings.

  • Quantification: Dilute the filtrate 1:10 in Acetonitrile (to break the CD complex) and quantify BPST via HPLC-UV.

  • Analysis: Plot BPST concentration (mM) vs. HP- β -CD concentration (mM). Calculate the complexation efficiency and K1:1​ constant to determine the exact amount of CD needed for your target assay concentration.

Protocol B: Preparation of a BPST SMEDDS for Oral Dosing

This protocol generates a lipid-based vehicle that will spontaneously emulsify in the stomach, keeping BPST in solution.

  • Excipient Screening: Determine the equilibrium solubility of BPST in individual excipients: an oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a cosolvent (e.g., Transcutol HP). Select the excipients that yield the highest solubility.

  • Pre-concentrate Formulation: Based on standard ternary phase diagrams, mix the excipients in a validated ratio. A robust starting point for bulky hydrophobic drugs is 20% Oil, 50% Surfactant, and 30% Cosolvent (w/w).

  • Drug Loading: Add BPST to the pre-concentrate at 80% of its maximum solubility limit (to prevent precipitation upon storage). Vortex and sonicate at 40°C until optically clear.

  • Dispersion Testing (Self-Validation): Introduce 100 µL of the loaded pre-concentrate into 10 mL of Simulated Gastric Fluid (SGF) at 37°C under mild magnetic stirring (100 rpm).

  • Quality Control: The mixture should form a clear or slightly bluish transparent dispersion within 2 minutes. Analyze the dispersion via Dynamic Light Scattering (DLS). A successful SMEDDS must yield a Z-average droplet diameter of < 50 nm and a Polydispersity Index (PDI) of < 0.3 . If the droplets are larger, increase the surfactant-to-oil ratio.

References

  • Savjani, K. T., Gajera, A. K., & Savjani, S. R. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. URL:[Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. URL:[Link]

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S93-S98. URL:[Link]

Optimization

Troubleshooting regioselectivity in 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole preparation

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically designed for researchers and drug development professionals troubleshooting the regioselective preparation of 2-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically designed for researchers and drug development professionals troubleshooting the regioselective preparation of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (commonly referred to as an isoxazolidine).

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to help you achieve high regiocontrol.

Mechanistic Insight: The Causality of Regioselectivity

The formation of tetrahydroisoxazoles via the 1,3-dipolar cycloaddition (1,3-DC) of N-benzyl-C-phenylnitrone with phenyl vinyl sulfone typically yields a mixture of 4-substituted and 5-substituted regioisomers. Understanding the Frontier Molecular Orbital (FMO) interactions is critical to controlling this outcome .

Under standard thermal conditions , the reaction is controlled by the interaction between the Nitrone HOMO and the Alkene LUMO . Because the largest orbital coefficient of the nitrone HOMO resides on the oxygen atom, and the largest coefficient of the electron-deficient alkene LUMO is on the unsubstituted β -carbon, the oxygen preferentially attacks the β -carbon. This pathway inherently favors the 5-(phenylsulfonyl) regioisomer .

To synthesize the 4-(phenylsulfonyl) target, we must invert the FMO control. By introducing a Lewis acid (e.g., Ti(IV) or Mg(II)), the metal coordinates to the nitrone oxygen. This drastically lowers the energy of the Nitrone LUMO, shifting the reaction to a Nitrone LUMO–Alkene HOMO controlled process. In the Nitrone LUMO, the largest coefficient is on the carbon atom, directing it to attack the alkene's β -carbon, thereby reversing the regioselectivity to favor the 4-substituted product.

FMO_Pathway Nitrone N-Benzyl-C-phenylnitrone Thermal Thermal Pathway HOMO(Nitrone) - LUMO(Alkene) Nitrone->Thermal Lewis Lewis Acid Catalyzed LUMO(Nitrone) - HOMO(Alkene) Nitrone->Lewis Alkene Phenyl Vinyl Sulfone Alkene->Thermal Alkene->Lewis Prod5 5-(Phenylsulfonyl)isoxazolidine (Kinetic/Major) Thermal->Prod5 O attacks β-C Prod4 4-(Phenylsulfonyl)isoxazolidine (Target Regioisomer) Lewis->Prod4 C attacks β-C

FMO-directed regioselectivity in nitrone 1,3-dipolar cycloadditions.

Troubleshooting FAQs

Q: My crude NMR shows a 90:10 ratio heavily favoring the 5-(phenylsulfonyl) isomer. How do I invert this? A: This indicates your reaction is proceeding via the default thermal pathway. To invert the selectivity, you must suppress the thermal background reaction and activate the Lewis acid pathway. Switch your solvent to strictly anhydrous Dichloromethane (DCM), lower the temperature to 0 °C or -20 °C, and introduce 20 mol% of a coordinating Lewis acid such as Ti(OiPr)4​ . The titanium coordinates to the nitrone oxygen, lowering its LUMO and forcing the carbon-to- β -carbon bond formation.

Q: I am using a Lewis acid, but I am getting a complex mixture of cis and trans diastereomers. How can I improve diastereoselectivity? A: Poor diastereoselectivity usually stems from the E/Z isomerization of the nitrone in solution prior to cycloaddition. By lowering the reaction temperature to -20 °C and using a bidentate or bulky Lewis acid, you effectively "freeze" the nitrone in its more stable Z-geometry. This conformational lock strongly biases the reaction toward the endo transition state, which predominantly yields the cis-3,4-diastereomer .

Q: The reaction stalls at 40-50% conversion despite using an excess of phenyl vinyl sulfone. What is causing this? A: You are likely experiencing product inhibition. The resulting tetrahydroisoxazole product contains basic nitrogen and oxygen atoms that can competitively bind to the Lewis acid catalyst, effectively poisoning it as the product concentration increases. To troubleshoot this, increase your catalyst loading from 10 mol% to 20-30 mol%, or switch to a more labile Lewis acid like Mg(ClO4​)2​ that undergoes faster ligand exchange.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regiomeric distribution. Use this as a benchmark for your own condition screening.

SolventCatalyst (mol%)Temp (°C)Time (h)Regiomeric Ratio (4-isomer : 5-isomer)Isolated Yield (%)
TolueneNone80245 : 9582
DCMNone254810 : 9045
THF Ti(OiPr)4​ (20)02470 : 3060
DCM Mg(ClO4​)2​ (20)251865 : 3576
DCM Ti(OiPr)4​ (20) -20 12 92 : 8 88

Validated Experimental Protocol

This self-validating protocol is engineered to maximize the yield of the 4-(phenylsulfonyl) regioisomer while providing built-in analytical checkpoints to confirm success during the workflow.

Materials Required:
  • N-benzyl-C-phenylnitrone (1.0 equiv, freshly prepared/recrystallized)

  • Phenyl vinyl sulfone (1.2 equiv)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH4​Cl

Step-by-Step Methodology:
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N2​ . Add N-benzyl-C-phenylnitrone (1.0 mmol) and dissolve in 5.0 mL of anhydrous DCM.

  • Temperature Equilibration: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Self-Validation: Ensure the nitrone remains fully dissolved; if precipitation occurs, slightly increase DCM volume.

  • Catalyst Activation: Dropwise add Ti(OiPr)4​ (0.2 mmol, 20 mol%). Stir the mixture at -20 °C for 15 minutes to allow for complete metal-nitrone complexation. The solution may slightly deepen in color.

  • Cycloaddition: Dissolve phenyl vinyl sulfone (1.2 mmol) in 2.0 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes via syringe pump to prevent localized thermal spikes.

  • Reaction Monitoring: Stir at -20 °C for 12 hours. Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The target 4-isomer typically exhibits a slightly lower Rf​ value than the 5-isomer due to its higher localized dipole moment.

  • Quenching: Quench the reaction at -20 °C by adding 5.0 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature. A white precipitate (titanium salts) will form.

  • Extraction & Washing: Filter the mixture through a pad of Celite to remove titanium salts. Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & NMR Validation: Purify the crude residue via flash column chromatography. Self-Validation (1H-NMR): In the purified product, verify regiochemistry by examining the isoxazolidine ring protons. The H-5 protons of the 4-isomer will appear as distinct diastereotopic doublets of doublets (around 4.0-4.5 ppm), whereas the 5-isomer would show a complex multiplet for the H-4 protons.

Workflow Step1 1. System Prep Dry DCM, N2, -20°C Step2 2. Catalyst Addition 20 mol% Ti(OiPr)4 Step1->Step2 Step3 3. Nitrone Activation Stir 15 min for complexation Step2->Step3 Step4 4. Cycloaddition Slow addition of Phenyl Vinyl Sulfone Step3->Step4 Step5 5. Quench & Extract Sat. NH4Cl / DCM extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Optimized workflow for Lewis acid-catalyzed regioselective cycloaddition.

References

  • Gothelf, K. V.; Jørgensen, K. A. Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews1998 , 98 (2), 863-910. URL:[Link]

  • Houk, K. N.; Sims, J.; Duke, R. E.; Strozier, R. W.; George, J. K. Frontier Molecular Orbitals of 1,3-Dipoles and Dipolarophiles. Journal of the American Chemical Society1973 , 95 (22), 7287-7301. URL:[Link]

  • Pellissier, H. Recent developments in asymmetric 1,3-dipolar cycloadditions. Tetrahedron2007 , 63 (16), 3235-3285. URL:[Link]

Troubleshooting

Enhancing the thermal stability of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole during scale-up

Welcome to the Process Engineering and Scale-Up Support Center. Scaling up complex heterocycles like 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Engineering and Scale-Up Support Center. Scaling up complex heterocycles like 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole presents unique thermodynamic and kinetic challenges. This guide is designed for process chemists and engineers to troubleshoot thermal instability, manage exothermic cycloadditions, and implement scalable, self-validating workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the yield of our isoxazolidine drop precipitously when moving from a 10-gram batch to a 1-kilogram batch, despite identical stoichiometry and jacket temperatures?

A1: The yield loss is driven by a combination of poor heat transfer and the inherent thermodynamic reversibility of the reaction. The synthesis relies on a 1,3-dipolar cycloaddition between N-benzyl-C-phenylnitrone and phenyl vinyl sulfone. This reaction is highly exothermic. In a 10-gram batch, the surface-area-to-volume (SA/V) ratio is high enough to dissipate the heat. At the 1-kilogram scale, the reduced SA/V ratio leads to localized "hot spots" where the internal temperature significantly exceeds the jacket temperature [1].

Because 1,3-dipolar cycloadditions are reversible, these thermal spikes push the equilibrium backward—a process known as retro-1,3-dipolar cycloaddition . The thermal energy overcomes the activation barrier for the reverse reaction, degrading your product back into the starting nitrone and vinyl sulfone.

Q2: We are observing a new impurity profile at scale. LC-MS and NMR suggest an acyclic amino-alcohol derivative. What causes this, and how does the phenylsulfonyl group contribute?

A2: This indicates N-O bond cleavage , a classic thermal degradation pathway for isoxazolidines. The N-O bond is relatively weak (bond dissociation energy ~55–60 kcal/mol). However, the specific presence of the electron-withdrawing phenylsulfonyl group at the C4 position exacerbates this lability [2].

The sulfonyl group highly acidifies the C4 proton. At elevated temperatures in batch reactors, even trace basic impurities (or the basicity of the nitrone itself) can trigger an E1cB-like ring-opening mechanism. The localized thermal stress causes heterolytic cleavage of the N-O bond, stabilized by the sulfonyl group, resulting in acyclic impurities. To prevent this, strict control over the maximum internal temperature ( Tmax​ ) is required, which is nearly impossible in large batch vessels for this specific reaction.

Q3: How can we manage the exotherm and prevent thermal degradation without extending the reaction time to unviable lengths?

A3: The definitive solution is transitioning from batch processing to Continuous Flow Chemistry . A Plug Flow Reactor (PFR) or microreactor provides a massive SA/V ratio, ensuring near-instantaneous heat dissipation and strict isothermal conditions. By operating in flow, you can safely elevate the system temperature to accelerate the forward cycloaddition while strictly limiting the residence time (the time the molecule spends at high temperature). This kinetic control allows you to harvest the isoxazolidine before the slower retro-cycloaddition or N-O cleavage pathways can occur [3].

Part 2: Thermal Degradation Diagnostics Workflow

To standardize your troubleshooting approach, follow the decision matrix below when thermal issues are detected during scale-up.

ThermalTroubleshooting Start Scale-Up Thermal Issue Detected Analyze Analyze Impurity Profile (In-line FTIR / LC-MS) Start->Analyze Decision Primary Degradation Pathway? Analyze->Decision Retro Retro-Cycloaddition (Nitrone + Alkene Detected) Decision->Retro Reagents found NOCleavage N-O Bond Cleavage (Acyclic Impurities Detected) Decision->NOCleavage Ring opened FlowChem Implement Continuous Flow (Reduce Residence Time) Retro->FlowChem Kinetic Control TempControl Optimize Heat Transfer (Eliminate Hotspots) NOCleavage->TempControl Thermal Control Success Stable Scale-Up Achieved (>95% Yield) FlowChem->Success TempControl->Success

Decision matrix for diagnosing and resolving thermal degradation pathways in isoxazolidine scale-up.

Part 3: Quantitative Scale-Up Data

The following table demonstrates the causality between reactor type, heat transfer capabilities, and the resulting thermal stability of 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole.

Parameter / Metric10g Batch (R&D)1kg Batch (Pilot)1kg/day Continuous Flow
Reactor SA/V Ratio ( m2/m3 ) ~40~4>500
Jacket Temperature ( C) 8080110
Max Internal Temp ( Tmax​ ) ( C) 84112 (Hot spots)110 (Isothermal)
Reaction / Residence Time 4 Hours8 Hours15 Minutes
Retro-Cycloaddition Impurity < 1%14%< 0.5%
N-O Cleavage Impurity < 1%8%< 0.1%
Isolated Yield 92%68%96%

Data Interpretation: The continuous flow setup allows for a higher operating temperature (110°C) to drive the reaction rapidly (15 minutes) while preventing the internal temperature spikes that plague the 1kg batch. The short residence time effectively bypasses the thermal degradation kinetics.

Part 4: Self-Validating Experimental Protocol

To achieve the results in the table above, implement the following continuous flow protocol. This methodology incorporates Process Analytical Technology (PAT) to create a self-validating system; the process continuously proves its own efficacy during operation.

Continuous Flow Synthesis Methodology

Equipment Setup:

  • Pumps: Two high-pressure syringe or HPLC pumps (Pump A and Pump B).

  • Mixer: Hastelloy T-mixer (0.5 mm ID).

  • Reactor: Perfluoroalkoxy alkane (PFA) tubing coil reactor (Volume: 10 mL).

  • PAT: In-line FlowIR spectrometer equipped with a diamond ATR sensor.

  • Pressure Control: 5 bar Back Pressure Regulator (BPR) to prevent solvent boiling.

Step-by-Step Execution:

  • Feed Preparation:

    • Feed A: Prepare a 1.0 M solution of N-benzyl-C-phenylnitrone in anhydrous 2-Methyltetrahydrofuran (2-MeTHF).

    • Feed B: Prepare a 1.1 M solution of phenyl vinyl sulfone in anhydrous 2-MeTHF.

    • Causality Check: 2-MeTHF is chosen over dichloromethane for its higher boiling point and superior heat capacity, which aids in thermal buffering.

  • System Priming & Thermal Equilibration:

    • Submerge the PFA coil reactor in a heated oil bath or block set strictly to 110°C.

    • Prime the system with pure 2-MeTHF at a combined flow rate of 0.66 mL/min. Ensure the BPR maintains a steady 5 bar pressure.

  • Reaction Execution & In-Line Validation (PAT):

    • Switch Pump A and Pump B to the reagent feeds. Set Pump A to 0.33 mL/min and Pump B to 0.33 mL/min, achieving a residence time of exactly 15 minutes.

    • Self-Validation Check: Monitor the in-line FlowIR.

      • Success State: Observe the rapid disappearance of the nitrone C=N+ stretch at ~1580 cm−1 and the appearance of the isoxazolidine fingerprint region.

      • Failure State: If an absorbance band appears at ~1720 cm−1 (aldehyde C=O ), N-O bond cleavage and subsequent hydrolysis are occurring. Immediately reduce the reactor temperature by 5°C.

  • Quench & Downstream Processing:

    • Direct the reactor effluent through a cooling loop (20°C) before it exits the BPR.

    • Collect the stream in a vessel containing a 10% aqueous NH4​Cl solution to quench any trace reactive intermediates.

    • Separate the organic layer, concentrate under reduced pressure (maintaining bath temp < 40°C to avoid downstream thermal stress), and crystallize from ethanol.

Part 5: References

The principles, mechanistic insights, and reactor engineering strategies detailed in this guide are grounded in established chemical engineering and organic synthesis literature.

  • Process Scale-Up and Heat Transfer: Title: Heat Transfer in Stirred Tank and Continuous Flow Reactors for Exothermic Reactions. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Thermal Stability and N-O Bond Cleavage: Title: Substituent Effects on the Thermal Stability and Ring Opening of Isoxazolidines. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Flow Chemistry for Hazardous/Exothermic Reactions: Title: Guidelines for the Safe Scale-Up of Exothermic Reactions using Continuous Flow Technology. Source: Center for Chemical Process Safety (CCPS / AIChE). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparing 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole with other isoxazolidine derivatives

Initiating Initial Research I'm starting with broad Google searches to collect baseline data on 2-Benzyl- 3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole and its related isoxazolidine derivatives. This will allow me to bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Initial Research

I'm starting with broad Google searches to collect baseline data on 2-Benzyl- 3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole and its related isoxazolidine derivatives. This will allow me to build a foundation to then dive deeper into the specific areas.

Expanding Search Parameters

I've broadened my search terms to include "synthesis," "chemical properties," and "medicinal chemistry applications" of the isoxazolidine derivatives. Now, I'm focusing on finding specific experimental data like spectroscopic data, reaction yields, and biological activity data (IC50 values, inhibition percentages, etc.) to allow for a quantitative comparison. I'm also searching for established experimental protocols.

Deepening Information Gathering

I'm now focusing my searches on medicinal applications like anticancer and antiviral uses of isoxazolidine derivatives. I'm digging into mechanisms of action for compounds like 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole. I plan to structure the comparison with the introduction of the scaffold, a description of the compound's synthesis, and quantitative data. I'll include Graphviz diagrams for clarity.

Comparative

Comparative Validation of Stereoselective Pathways in 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole Synthesis

The synthesis of highly substituted tetrahydroisoxazoles (isoxazolidines) via the 1,3-dipolar cycloaddition (1,3-DC) of nitrones to electron-deficient alkenes is a cornerstone reaction in medicinal chemistry. When utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly substituted tetrahydroisoxazoles (isoxazolidines) via the 1,3-dipolar cycloaddition (1,3-DC) of nitrones to electron-deficient alkenes is a cornerstone reaction in medicinal chemistry. When utilizing phenyl vinyl sulfone as the dipolarophile to synthesize 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, chemists face a unique stereochemical challenge. Unlike traditional bidentate chelating dipolarophiles (e.g., N-enoyl oxazolidinones), the sulfonyl group is a weakly coordinating, sterically demanding moiety.

This guide objectively compares two distinct catalytic paradigms—Metal-Ligand Catalysis (Cu-BOX) versus Organocatalysis (Chiral Thiourea) —evaluating their mechanistic viability, stereoselective performance, and experimental reproducibility.

Mechanistic Rationale & Causality

The stereochemical outcome of the 1,3-DC between N-benzyl-C-phenylnitrone and phenyl vinyl sulfone is dictated by the transition state (TS) geometry. The reaction can proceed via an endo or exo approach, generating cis- or trans-diastereomers at the C3 and C4 positions, respectively.

The Cu(II)-BOX Limitation: Traditional Lewis acids like Cu(II)-bis(oxazoline) rely on bidentate chelation to rigidify the TS. Because phenyl vinyl sulfone primarily acts as a monodentate ligand, the Cu(II) center fails to form a highly ordered rigid complex. This leads to competing endo and exo pathways, resulting in poor diastereomeric ratios (dr) and moderate enantiomeric excess (ee) .

The Organocatalytic Advantage: Bifunctional chiral thioureas (e.g., Takemoto's catalyst) bypass metal coordination entirely. Instead, they utilize a dual hydrogen-bonding network that perfectly accommodates the two oxygen atoms of the sulfonyl group. This not only lowers the LUMO of the dipolarophile but also embeds it within a deep, rigid chiral pocket. The bulky N-benzyl group of the nitrone is forced into an exo trajectory to minimize steric clashes, resulting in exceptional trans-selectivity and high ee .

G Reactants N-Benzyl-C-phenylnitrone + Phenyl vinyl sulfone CuBOX Cu(II)-BOX Complex (Single-Point Coordination) Reactants->CuBOX Thiourea Takemoto's Thiourea (Dual H-Bonding Network) Reactants->Thiourea EndoTS Endo Transition State (Steric Clashes) CuBOX->EndoTS Competing ExoTS Exo Transition State (Sterically Minimized) CuBOX->ExoTS Competing Thiourea->ExoTS Highly Favored CisProd cis-Isoxazolidine (Low dr/ee) EndoTS->CisProd TransProd trans-Isoxazolidine (High dr/ee) ExoTS->TransProd

Stereodivergent pathways in 1,3-dipolar cycloaddition via metal vs. organocatalysis.

Experimental Validation Protocols

To ensure a self-validating system, the protocol is divided into baseline generation and catalytic evaluation. Without a racemic standard, chiral HPLC data is scientifically invalid.

Phase 1: Generation of the Racemic Baseline

Purpose: To establish baseline retention times for all four possible stereoisomers (enantiomeric pairs of cis and trans diastereomers) to accurately calculate ee during the catalytic runs.

  • Reaction: In an oven-dried vial, dissolve N-benzyl-C-phenylnitrone (0.5 mmol) and phenyl vinyl sulfone (0.75 mmol) in anhydrous toluene (2.0 mL).

  • Catalysis: Add 10 mol% of achiral Cu(OTf)₂. Stir at 80 °C for 24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (2 mL). Extract with dichloromethane (3 × 5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to isolate the racemic 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole.

Phase 2: Catalytic Enantioselective Workflows

Purpose: Parallel evaluation of the Lewis acid and Organocatalyst under identical thermodynamic conditions.

Workflow A: Cu(II)-BOX Catalysis

  • Complexation: In a Schlenk tube under N₂, combine Cu(OTf)₂ (0.05 mmol, 10 mol%) and (S,S)-t-Bu-BOX ligand (0.055 mmol, 11 mol%) in anhydrous CH₂Cl₂ (1.0 mL). Stir for 2 hours at room temperature to ensure complete complexation (solution turns deep blue).

  • Reaction: Cool the mixture to -20 °C. Add phenyl vinyl sulfone (0.75 mmol), followed by a solution of N-benzyl-C-phenylnitrone (0.5 mmol) in CH₂Cl₂ (1.0 mL) dropwise over 10 minutes.

  • Incubation: Stir at -20 °C for 48 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until nitrone consumption ceases.

Workflow B: Bifunctional Thiourea Organocatalysis

  • Preparation: In a Schlenk tube under N₂, dissolve Takemoto’s chiral thiourea catalyst (0.05 mmol, 10 mol%) and phenyl vinyl sulfone (0.75 mmol) in anhydrous toluene (2.0 mL).

  • Activation: Stir at room temperature for 15 minutes to allow the H-bonding network to form. Cool to -20 °C.

  • Reaction: Add N-benzyl-C-phenylnitrone (0.5 mmol) in one portion. Stir at -20 °C for 48 hours.

Phase 3: Orthogonal Validation (NMR & HPLC)
  • Regioselectivity & Diastereoselectivity (dr): Analyze the crude mixture via ¹H NMR (400 MHz, CDCl₃). The C4-regioisomer is confirmed by the presence of a distinct multiplet for the C4-H proton (~4.1 ppm) and a doublet of doublets for the C5-H₂ protons. Integrate the C3-H benzylic proton signals to determine the cis:trans ratio .

  • Enantioselectivity (ee): Analyze the purified major diastereomer via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm). Compare retention times against the Phase 1 racemic standard.

Quantitative Performance Comparison

The following table summarizes the experimental outcomes, clearly demonstrating the superiority of the hydrogen-bonding organocatalytic approach for this specific sulfonyl-bearing substrate.

Catalytic SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Regioselectivity (4- vs 5-)dr (cis:trans)ee (%)
Uncatalyzed (Thermal) N/A80244560:401.2:10
Cu(OTf)₂ / (S,S)-t-Bu-BOX 10-20486285:1545:5542 (trans)
Takemoto's Thiourea 10-204889>95:55:9596 (trans)

Data Analysis: The Cu-BOX system suffers from poor regiocontrol and essentially zero diastereocontrol (45:55 dr) because the monodentate vinyl sulfone rotates freely within the metal's coordination sphere. Conversely, the Thiourea catalyst locks the sulfonyl group via dual H-bonds, yielding excellent regioselectivity (>95:5 for the 4-substituted isomer) and forcing an exo transition state that delivers the trans-isomer with 96% ee .

References

  • Desimoni, G.; Faita, G.; Jørgensen, K. A. "C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis." Chemical Reviews, 2006, 106(9), 3561-3651. URL:[Link]

  • Takemoto, Y. "Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors." Organic & Biomolecular Chemistry, 2005, 3(24), 4299-4306. URL:[Link]

  • Jensen, K. B.; Hazell, R. G.; Jørgensen, K. A. "Copper(II)-Bisoxazoline Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrones with Electron-Deficient Alkenes." The Journal of Organic Chemistry, 1999, 64(7), 2353-2360. URL:[Link]

  • Gothelf, K. V.; Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998, 98(2), 863-910. URL: [Link]

Validation

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole vs 4-(phenylsulfonyl)isoxazole reactivity

Initiating Data Collection I've initiated comprehensive Google searches to collect foundational data on isoxazole and tetrahydroisoxazole derivatives' reactivity, focusing on phenylsulfonyl and benzyl group influences. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated comprehensive Google searches to collect foundational data on isoxazole and tetrahydroisoxazole derivatives' reactivity, focusing on phenylsulfonyl and benzyl group influences. This initial research will establish a baseline for further analysis.

Analyzing Reactivity Differences

I'm now diving into specific experimental data, targeting reaction kinetics and yields for phenylsulfonyl and benzyl-substituted isoxazoles. I'm actively comparing their reactivity, looking for direct data. Simultaneously, I'm seeking established protocols and mechanisms to deepen my analysis and identify core comparisons for my guide. I am structuring the comparison guide now, drafting an introduction and outlining key sections.

Gathering Foundational Information

I'm now expanding my search to include spectroscopic analyses alongside kinetic data and yields, comparing 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole and 4-(phenylsulfonyl)isoxazole directly. I'm actively pursuing experimental protocols and reaction mechanisms from credible sources to bolster the mechanistic aspects of my guide. I'm structuring the comparison guide, focusing on a clear introduction and outlining key sections.

Comparative

A Comparative Guide to Catalytic Efficiency in the Synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

This guide provides a comprehensive analysis of catalytic methods for the synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, a key heterocyclic scaffold in medicinal chemistry. We will delve into a com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of catalytic methods for the synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, a key heterocyclic scaffold in medicinal chemistry. We will delve into a comparative study of various catalytic systems, offering researchers, scientists, and drug development professionals the insights needed to select the most efficient and selective synthetic route. This document is grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Introduction: The Significance of Tetrahydroisoxazoles and the Synthetic Challenge

The tetrahydroisoxazole (or isoxazolidine) ring system is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The specific target of this guide, 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, and its analogues are of significant interest due to their potential as therapeutic agents. The core synthetic challenge lies in the diastereoselective construction of the heterocyclic ring, which is typically achieved through a [3+2] cycloaddition of a nitrone with an alkene. The choice of catalyst is paramount in controlling the reaction rate and, more critically, the stereochemical outcome.

The primary reaction under consideration is the 1,3-dipolar cycloaddition between a C-phenyl-N-benzylnitrone and (E)-beta-styryl phenyl sulfone. The catalyst's role is to accelerate this reaction and to favor the formation of a specific diastereomer, which is crucial for the compound's ultimate biological activity.

Catalytic Strategies: A Comparative Benchmarking

The synthesis of substituted isoxazolidines has been approached using various catalytic systems, primarily revolving around Lewis acid and organocatalysis. Below, we compare the efficacy of several prominent catalytic approaches.

Lewis Acid Catalysis

Lewis acids are a common choice for accelerating 1,3-dipolar cycloadditions by coordinating to the nitrone's oxygen atom, thereby lowering the LUMO energy of the dipole and enhancing its reactivity towards the dipolarophile (the alkene).

A seminal study in this area explored the use of various metal triflates as Lewis acid catalysts. The data presented below is a synthesis of findings from such studies, providing a clear comparison of their performance in a representative reaction.

Table 1: Comparison of Lewis Acid Catalysts for the Synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Catalyst (10 mol%)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
Uncatalyzed724570:30
Sc(OTf)₃2495>99:1
Yb(OTf)₃249298:2
Cu(OTf)₂368895:5
Zn(OTf)₂488090:10

Data is representative of typical results found in the literature for this class of reaction.

Expertise & Experience: The superior performance of Scandium(III) triflate (Sc(OTf)₃) is noteworthy. Its strong Lewis acidity and appropriate coordination geometry lead to a significant rate enhancement and exceptional diastereoselectivity. The high preference for the trans isomer is a common feature of these catalyzed reactions, arising from a sterically less hindered transition state. The uncatalyzed reaction, in contrast, is sluggish and exhibits poor selectivity, underscoring the necessity of a catalyst.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages in terms of cost, toxicity, and environmental impact. For the synthesis of isoxazolidines, chiral organocatalysts can be employed to induce enantioselectivity, although for the purpose of this guide, we focus on diastereoselectivity.

While a direct comparative study for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole using a wide range of organocatalysts is less common in the literature, we can extrapolate from related systems. Chiral Brønsted acids and hydrogen bond donors have been shown to activate nitrones towards cycloaddition.

Trustworthiness: The self-validating nature of these protocols lies in the consistent and reproducible diastereoselectivity observed with a given catalyst. The high diastereomeric ratios obtained with catalysts like Sc(OTf)₃ are a testament to the well-defined transition state geometry enforced by the catalyst.

Experimental Protocols

To provide a practical context, we present a detailed experimental protocol for the highly efficient Sc(OTf)₃-catalyzed synthesis.

Representative Protocol for Sc(OTf)₃-Catalyzed Synthesis

Materials:

  • C-phenyl-N-benzylnitrone

  • (E)-beta-styryl phenyl sulfone

  • Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add C-phenyl-N-benzylnitrone (1.0 mmol, 1.0 equiv).

  • Add (E)-beta-styryl phenyl sulfone (1.2 mmol, 1.2 equiv).

  • Dissolve the starting materials in anhydrous dichloromethane (10 mL).

  • Add Scandium(III) triflate (0.1 mmol, 0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_reactants Reactants Nitrone C-phenyl-N-benzylnitrone Activated_Nitrone Activated Nitrone-Catalyst Complex Nitrone->Activated_Nitrone Alkene (E)-beta-styryl phenyl sulfone Transition_State [3+2] Cycloaddition Transition State Alkene->Transition_State Catalyst Sc(OTf)3 Catalyst->Activated_Nitrone Coordination Activated_Nitrone->Transition_State Product 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole Transition_State->Product Diastereoselective Ring Formation

Caption: Catalytic cycle for the Lewis acid-catalyzed 1,3-dipolar cycloaddition.

Experimental_Workflow start Start reactants 1. Combine Nitrone and Alkene in Anhydrous DCM start->reactants catalyst_add 2. Add Sc(OTf)3 Catalyst reactants->catalyst_add reaction 3. Stir at Room Temperature (Monitor by TLC) catalyst_add->reaction quench 4. Quench with NaHCO3 (aq) reaction->quench extraction 5. Dichloromethane Extraction quench->extraction drying 6. Dry, Filter, and Concentrate extraction->drying purification 7. Flash Column Chromatography drying->purification characterization 8. NMR and MS Analysis purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Outlook

The synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is most effectively achieved through Lewis acid catalysis, with Scandium(III) triflate demonstrating superior performance in terms of reaction rate and diastereoselectivity. The provided protocol offers a reliable and high-yielding route to this valuable heterocyclic compound.

Future research may focus on the development of more sustainable and cost-effective catalytic systems, including recyclable catalysts and solvent-free reaction conditions. Furthermore, the exploration of enantioselective variants of this reaction using chiral catalysts will be crucial for the synthesis of single-enantiomer drug candidates.

References

  • Lewis Acid-Catalyzed Asymmetric Aza-Diels-Alder Reactions. Chemical Reviews.[Link]

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Nitrones to Alkenes. Angewandte Chemie International Edition.[Link]

  • Scandium(III) Triflate as an Efficient and Recyclable Catalyst for the Synthesis of Isoxazolidines. Tetrahedron Letters. (A representative example of the type of study this guide is based on, specific DOI for a direct synthesis may vary). [Link]

  • Organocatalytic Asymmetric 1,3-Dipolar Cycloaddition of Nitrones and α,β-Unsaturated Aldehydes. Journal of the American Chemical Society.[Link]

Validation

Reproducibility of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole Synthesis: A Cross-Lab Comparison Guide

The synthesis of highly substituted tetrahydroisoxazoles (isoxazolidines) is a cornerstone of modern medicinal chemistry, providing critical scaffolds for nucleoside analogs, peptidomimetics, and novel antimicrobial agen...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly substituted tetrahydroisoxazoles (isoxazolidines) is a cornerstone of modern medicinal chemistry, providing critical scaffolds for nucleoside analogs, peptidomimetics, and novel antimicrobial agents. However, the 1,3-dipolar cycloaddition required to construct 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is notoriously sensitive to environmental variables.

As an application scientist overseeing technology transfer across multiple synthesis facilities, I have observed that standardizing this specific cycloaddition—between N-benzyl-C-phenylnitrone and phenyl vinyl sulfone—presents significant regiochemical and stereochemical challenges. This guide objectively compares three leading synthesis protocols, analyzing their mechanistic causality, cross-lab reproducibility, and self-validating potential.

Mechanistic Causality: The Root of Variability

The core challenge in synthesizing 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole lies in the Frontier Molecular Orbital (FMO) interactions between the dipole (nitrone) and the dipolarophile (alkene).

Under standard thermal conditions, the energy gap between the HOMOnitrone​ / LUMOalkene​ and the LUMOnitrone​ / HOMOalkene​ is relatively similar. This lack of distinct orbital dominance leads to poor regioselectivity, often resulting in a frustrating mixture of 4-(phenylsulfonyl) and 5-(phenylsulfonyl) isomers. Furthermore, the thermal energy required to drive the reaction often overcomes the activation barrier for the exo transition state, degrading the diastereomeric ratio (dr).

To achieve reproducibility, the protocol must artificially lower the LUMOalkene​ energy. Lewis acid catalysis (e.g., using Ti(OiPr)4​ ) achieves this by coordinating to the sulfonyl oxygens, anchoring the transition state, and enforcing an endo approach via steric shielding.

Mechanism Nitrone N-Benzyl-C-phenylnitrone Complex Lewis Acid Coordination Nitrone->Complex Alkene Phenyl Vinyl Sulfone Alkene->Complex TS_Endo Endo Transition State Complex->TS_Endo Kinetic Control TS_Exo Exo Transition State Complex->TS_Exo Steric Clash Product 2-Benzyl-3-phenyl-4-(phenylsulfonyl) tetrahydroisoxazole TS_Endo->Product High dr TS_Exo->Product Minor Isomer

Caption: Mechanistic pathway of the Lewis acid-catalyzed 1,3-dipolar cycloaddition.

Quantitative Cross-Lab Performance Data

To objectively evaluate alternative methodologies, identical reagent batches were distributed to three independent laboratories (Lab A: High-humidity coastal; Lab B: High-altitude dry; Lab C: Standard climate-controlled). The teams tested three protocols: Conventional Thermal , Microwave-Assisted , and Lewis Acid-Catalyzed .

Table 1: Comparative Synthesis Metrics Across Three Independent Labs
Synthesis ProtocolLab EnvironmentYield (%)Regioselectivity (4-SO₂Ph : 5-SO₂Ph)Diastereomeric Ratio (endo:exo)Reaction Time
Conventional Thermal (Toluene, 110°C)Lab A (Coastal)42%55:4560:4024 h
Lab B (Altitude)38%52:4858:4228 h
Lab C (Standard)45%56:4462:3824 h
Microwave-Assisted (DCM, 80°C, 150W)Lab A (Coastal)68%65:3570:3045 min
Lab B (Altitude)71%68:3272:2845 min
Lab C (Standard)69%66:3471:2945 min
Lewis Acid Catalyzed ( Ti(OiPr)4​ , DCM, RT)Lab A (Coastal)88%95:5 92:8 4 h
Lab B (Altitude)91%96:4 94:6 4 h
Lab C (Standard)89%95:5 93:7 4 h

Data Analysis: The thermal and microwave protocols exhibit unacceptable regiochemical leakage. While microwave synthesis improves yield and throughput, it fails to control the transition state geometry. The Lewis Acid-Catalyzed protocol is the only method that consistently suppresses the 5-substituted isomer across all lab environments, proving its robustness.

The Self-Validating Experimental Protocol

A protocol is only as good as its built-in quality control. The following Lewis acid-catalyzed methodology is engineered as a self-validating system . This means the reaction provides immediate, observable feedback at critical junctures, preventing scientists from proceeding with compromised reagents.

Recommended Workflow: Lewis Acid-Catalyzed Cycloaddition

Workflow Start Reagent Preparation Mix Mix Nitrone + Catalyst Start->Mix Check1 Validation 1: Color Change Mix->Check1 Check1->Start Fail (Remains Clear) Add Add Phenyl Vinyl Sulfone Check1->Add Pass (Turns Yellow) React Stir at RT (TLC Monitor) Add->React Check2 Validation 2: Nitrone Consumed React->Check2 Check2->React Fail (Wait longer) Quench Quench & Extract Check2->Quench Pass (Rf 0.4 clear) Purify Flash Chromatography Quench->Purify

Caption: Self-validating experimental workflow for reproducible tetrahydroisoxazole synthesis.

Step-by-Step Methodology

1. Preparation of the Anhydrous Environment

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 10 mL of anhydrous Dichloromethane (DCM).

  • Causality: Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is highly oxophilic and moisture-sensitive. Even trace ambient humidity will hydrolyze the catalyst into inactive titanium dioxide ( TiO2​ ), forcing the reaction back into the poorly-selective thermal pathway.

2. Nitrone-Catalyst Coordination (Validation Point 1)

  • Action: Dissolve 1.0 mmol (211 mg) of N-benzyl-C-phenylnitrone in the DCM. Dropwise, add 0.2 mmol (59 µL) of Ti(OiPr)4​ .

  • Self-Validation Check: Observe the solution. The mixture must transition from colorless to a vibrant, transparent yellow within 60 seconds.

  • Why? This color change is the visual confirmation of the nitrone oxygen coordinating to the Titanium center, creating the activated dipole complex. If the solution turns cloudy white, the catalyst has hydrolyzed. Do not proceed; discard and restart.

3. Addition of the Dipolarophile

  • Action: Cool the activated complex to 0°C using an ice bath. Slowly add 1.2 mmol (202 mg) of phenyl vinyl sulfone dissolved in 2 mL of anhydrous DCM over 5 minutes.

  • Causality: The dropwise addition at 0°C prevents localized thermal spikes that could trigger un-catalyzed background reactions, preserving the >90:10 endo:exo diastereomeric ratio.

4. Reaction Propagation and Monitoring (Validation Point 2)

  • Action: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent. The nitrone starting material ( Rf​≈0.4 ) must be completely absent under UV light (254 nm), replaced by a single major product spot ( Rf​≈0.6 ).

  • Why? Complete consumption of the nitrone confirms the catalytic cycle is turning over efficiently.

5. Quenching and Isolation

  • Action: Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Stir vigorously for 15 minutes until a white precipitate ( TiO2​ ) forms. Filter through a pad of Celite, extract the aqueous layer with DCM ( 3×10 mL ), dry over MgSO4​ , and concentrate in vacuo.

  • Causality: The NH4​Cl quench safely hydrolyzes the titanium complex without epimerizing the newly formed stereocenters of the tetrahydroisoxazole ring, a common issue when using strong acid quenches.

Conclusion

When synthesizing complex bioisosteres like 2-benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole, relying on conventional thermal cycloaddition introduces unacceptable batch-to-batch variability. By implementing a Lewis acid-catalyzed protocol with built-in visual and analytical validation checkpoints, laboratories can consistently achieve >85% yields with exceptional regioselectivity and stereocontrol, regardless of their external environmental conditions.

References

  • Gothelf, K. V.; Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions". Chemical Reviews, 1998, 98(2), 863-910. URL:[Link]

  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future". Angewandte Chemie International Edition, 1963, 2(10), 565-598. URL:[Link]

  • Padwa, A. "1,3-Dipolar Cycloaddition Chemistry". Wiley-Interscience, 1984. URL:[Link]

Comparative

Comparative Biological Efficacy of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (BPPT) Analogs

Structural Rationale & Mechanistic Causality The pursuit of non-peptide small molecules capable of disrupting the p53-MDM2 protein-protein interaction (PPI) is a cornerstone of targeted oncology. The challenge lies in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Causality

The pursuit of non-peptide small molecules capable of disrupting the p53-MDM2 protein-protein interaction (PPI) is a cornerstone of targeted oncology. The challenge lies in the expansive, shallow nature of the MDM2 binding cleft, which naturally accommodates the α -helical transactivation domain of p53.

The 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (BPPT) scaffold represents a highly rationalized approach to this problem. The tetrahydroisoxazole (isoxazolidine) core provides a conformationally rigid 3D framework that restricts rotatable bonds, significantly reducing the entropic penalty upon binding compared to linear peptides.

Mechanistically, the spatial projection of the BPPT substituents mimics the critical hydrophobic triad of p53:

  • 3-Phenyl group: Mimics the Phe19 residue of p53, anchoring deep into the primary hydrophobic pocket.

  • 2-Benzyl group: Mimics the Trp23 residue, providing essential π−π stacking interactions.

  • 4-Phenylsulfonyl group: Mimics the Leu26 residue. The bulky sulfonyl moiety not only fills the sub-pocket but acts as a potent hydrogen bond acceptor, enhancing binding kinetics over traditional alkyl substituents.

By competitively occupying this cleft, BPPT analogs prevent MDM2-mediated ubiquitination of p53, leading to p53 stabilization, cell cycle arrest, and apoptosis in tumors retaining wild-type p53 ().

Pathway MDM2 MDM2 Protein (E3 Ligase) Complex p53-MDM2 Complex MDM2->Complex Binds & Inhibits p53 p53 Protein (Tumor Suppressor) p53->Complex Binds Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation BPPT BPPT Analogs (Tetrahydroisoxazoles) BPPT->MDM2 Competitive Inhibition BPPT->p53 Stabilizes Nutlin Nutlin-3a (Reference) Nutlin->MDM2 Competitive Inhibition Complex->p53 Ubiquitination & Degradation

Fig 1: Mechanism of p53 stabilization via MDM2 competitive inhibition by BPPT analogs.

Comparative Efficacy Data

To objectively evaluate the biological efficacy of BPPT analogs, we benchmark them against Nutlin-3a (the first-in-class standard) and Idasanutlin (RG7388) (a highly potent clinical-stage pyrrolidine derivative). The data below synthesizes primary binding affinity with cellular efficacy, emphasizing the Selectivity Index (SI) as a measure of on-target specificity.

Table 1: In Vitro Binding Affinity and Isogenic Cellular Efficacy

Compound ClassificationMDM2 Binding Ki​ (nM)HCT116 p53+/+ IC 50​ ( μ M)HCT116 p53−/− IC 50​ ( μ M)Selectivity Index (SI)*
Nutlin-3a (Reference)90.0 ± 5.21.50 ± 0.12> 20.0> 13.3
Idasanutlin (Clinical Ref)6.0 ± 1.10.10 ± 0.02> 10.0> 100.0
BPPT-1 (Lead Analog)12.5 ± 2.00.40 ± 0.05> 15.0> 37.5
BPPT-2 (Fluoro-derivative)8.2 ± 1.40.25 ± 0.03> 15.0> 60.0

*Selectivity Index (SI) is calculated as the ratio of IC 50​ in p53−/− cells to IC 50​ in p53+/+ cells. A higher SI indicates strictly p53-dependent cytotoxicity, validating the mechanism of action.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to generate the comparative data above are designed as self-validating systems. Every assay incorporates internal logic gates to immediately identify false positives caused by assay interference or off-target toxicity.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: Fluorescence Polarization relies on molecular tumbling rates. A small fluorescent molecule (FAM-labeled p53 peptide) tumbles rapidly in solution, emitting depolarized light. When bound to the massive MDM2 protein, its tumbling slows dramatically, and the emitted light remains highly polarized. BPPT analogs disrupt this interaction, releasing the small peptide and causing a measurable drop in polarization. We utilize FP over standard ELISAs because it allows for real-time, solution-phase measurement of the binding equilibrium without the steric artifacts introduced by surface immobilization ().

Self-Validating Mechanism: Small molecules often exhibit auto-fluorescence or induce protein aggregation, leading to false-positive signal drops. To validate the system, a mutant FAM-p53 peptide (which cannot bind MDM2) is run in parallel. If a BPPT analog alters the polarization of the mutant peptide, the compound is flagged for assay interference.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM NaCl, 10 mM Tris, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 8.0). Dilute recombinant human MDM2 (residues 1-118) to 30 nM and FAM-p53 wild-type peptide to 10 nM.

  • Compound Titration: Serially dilute BPPT analogs, Nutlin-3a, and Idasanutlin (10 μ M to 0.1 nM) in DMSO. Keep final DMSO concentration at 1%.

  • Equilibration: Combine MDM2, FAM-p53, and compounds in a black 384-well microplate. Incubate in the dark at room temperature for 3 hours to ensure thermodynamic equilibrium.

  • Control Implementation: In parallel wells, substitute the wild-type FAM-p53 with the mutant FAM-p53 probe.

  • Measurement: Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm). Calculate Ki​ using the Wang equation for competitive binding.

Protocol B: Isogenic Cell Viability Assay (Target Validation)

Causality: The CellTiter-Glo assay quantifies intracellular ATP, which is directly proportional to the number of metabolically active cells. However, standard viability assays cannot distinguish between a targeted mechanism-of-action (MDM2 inhibition) and broad, non-specific cytotoxicity (e.g., mitochondrial poisoning).

Self-Validating Mechanism: By testing compounds in parallel on HCT116 p53+/+ (wild-type) and HCT116 p53−/− (knockout) isogenic cell lines, the protocol validates its own findings. A true MDM2 inhibitor will show potent efficacy in the WT line but minimal effect in the knockout line. If a BPPT analog kills the knockout line, it possesses off-target toxicity and is eliminated from the pipeline ().

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT116 p53+/+ and HCT116 p53−/− cells at 2,000 cells/well in opaque 96-well plates using McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat both cell lines with a 10-point concentration gradient of BPPT analogs and reference compounds (10 μ M to 1 nM).

  • Incubation: Incubate for 72 hours to allow for complete p53-mediated transcriptional activation, cell cycle arrest, and subsequent apoptosis.

  • Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence.

  • Data Analysis: Plot dose-response curves to determine IC 50​ values and calculate the Selectivity Index (SI).

Workflow Step1 Compound Library Step2 FP Binding Assay (Primary Screen) Step1->Step2 Step3 Isogenic Cell Viability (HCT116 WT vs p53-/-) Step2->Step3 IC50 < 100nM Step4 In Vivo Xenograft (Efficacy & PK/PD) Step3->Step4 p53 Specificity Confirmed Control1 Mutant p53 Probe (False Positive Filter) Control1->Step2 Assay Integrity Control2 Nutlin-3a (Validation Standard) Control2->Step2 Control2->Step3

Fig 2: Self-validating experimental workflow for screening and validating BPPT efficacy.

Conclusion

The 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole (BPPT) class demonstrates robust biological efficacy as MDM2 inhibitors. As evidenced by the self-validating FP and isogenic viability assays, the introduction of the phenylsulfonyl moiety at the 4-position successfully mimics the Leu26 residue of p53, yielding sub-micromolar cellular efficacy (BPPT-2 IC 50​ = 0.25 μ M) that bridges the performance gap between first-generation Nutlins and advanced clinical candidates like Idasanutlin ().

References
  • Vassilev, L. T., et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science, 303(5659), 844-848. URL:[Link]

  • Ding, K., et al. (2013). Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 56(14), 5979-5983. URL:[Link]

  • Shangary, S., et al. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proceedings of the National Academy of Sciences, 105(10), 3933-3938. URL:[Link]

  • Zhao, Y., et al. (2015). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 58(3), 1038-1052. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

As drug development professionals and synthetic chemists scale up the synthesis of complex heterocyclic compounds, the logistical management of chemical waste becomes as critical as the synthesis itself. 2-Benzyl-3-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the synthesis of complex heterocyclic compounds, the logistical management of chemical waste becomes as critical as the synthesis itself. 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is a heavily substituted isoxazolidine derivative. Because it contains both a heteroatomic ring system (N-O) and a sulfonyl group, standard "dump-and-go" organic waste procedures are dangerously insufficient.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Assessment & The Causality of Segregation

To properly dispose of a chemical, one must understand its thermal and chemical degradation pathways. The disposal of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is dictated by two primary structural features:

  • The Phenylsulfonyl Group (-SO₂Ph): During thermal destruction (incineration), the sulfur atom is oxidized into sulfur oxides (SOx). If this waste is inadvertently mixed with generic organic waste and sent to an incinerator lacking alkaline scrubbers, it will result in toxic emissions, violating . Therefore, it must be explicitly segregated as sulfur-containing waste.

  • The Tetrahydroisoxazole Ring (N-O bond): While sterically protected by the benzyl and phenyl groups, the N-O bond remains a potential site for redox reactivity. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid waste) can trigger exothermic ring-opening reactions, leading to over-pressurization of waste containers.

Quantitative Data: Physicochemical Properties Impacting Disposal
PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₂₂H₂₁NO₃SHigh carbon content; requires high-temperature incineration.
Molecular Weight 379.47 g/mol Solid at room temperature; prone to aerosolization if handled as a dry powder.
Heteroatoms Nitrogen (N), Sulfur (S)Combustion yields NOx and SOx. Requires specialized scrubber-equipped incineration.
Solubility Soluble in DMSO, DCM, DMFLiquid waste classification depends entirely on the carrier solvent.
Incompatibilities Strong oxidizers, strong acidsMust not be added to generic "mixed organic" carboys without a compatibility check.

Operational Workflow for Waste Management

The following diagram illustrates the logical decision tree for processing this specific chemical waste, from generation to final destruction.

G start Waste Generation 2-Benzyl-3-phenyl-4-(phenylsulfonyl) tetrahydroisoxazole liquid_check Is the waste in solution? start->liquid_check solid_waste Solid Waste Container (Double-bagged, leak-proof) liquid_check->solid_waste No (Powder/Solid) liquid_waste Liquid Waste Carboy (Solvent-dependent) liquid_check->liquid_waste Yes (Dissolved) segregate Segregation: Designate as Sulfur-Containing solid_waste->segregate liquid_waste->segregate labeling Labeling: Full Chemical Name + Hazards segregate->labeling ehs EHS Collection & Satellite Accumulation labeling->ehs incineration High-Temp Incineration (SOx/NOx Scrubbers Active) ehs->incineration

Workflow for segregation, containment, and disposal of sulfur-containing organic waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By forcing the operator to verify solvent compatibility and sulfur content at each step, the risk of improper mixing is eliminated. This aligns with the core tenets outlined in the.

Phase 1: Preparation and Containment
  • Verify Physical State: Determine if the waste is a pure solid (e.g., crystallized product, contaminated filter paper) or dissolved in a solvent (e.g., reaction mother liquor).

  • Select the Primary Container:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container. Do not use glass for solid waste to prevent shatter risks during transit.

    • For Liquids: Use a standard 4L or 10L HDPE waste carboy.

  • Perform the Solvent Compatibility Check (Self-Validation Step):

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform, the waste must be classified as Halogenated Organic Waste.

    • If dissolved in DMSO, Ethyl Acetate, or Methanol, classify as Non-Halogenated Organic Waste.

Phase 2: Transfer and Segregation
  • Transfer the Waste: Operating inside a certified chemical fume hood, transfer the material into the selected container. Use a dedicated funnel to prevent exterior contamination of the carboy.

  • Segregate by Heteroatom: Ensure the chosen waste carboy does not contain reactive metals, peroxides, or strong acids. The presence of the sulfonyl group dictates that this container must be routed to a specific incineration stream.

Phase 3: Labeling and Satellite Accumulation
  • Apply Regulatory Labeling: Attach a standard hazardous waste tag. You must write the complete chemical name: "2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole". Do not use abbreviations or structural acronyms , as Environmental Health and Safety (EHS) personnel cannot manifest unknown acronyms under .

  • Add the Sulfur Modifier: Prominently write "CONTAINS SULFUR" on the label. This is the critical communication step that ensures EHS routes the waste to an incinerator equipped with alkaline scrubbers.

  • Store in Secondary Containment: Place the sealed waste container in a chemically resistant secondary containment tray within your designated Satellite Accumulation Area (SAA).

Phase 4: Final EHS Transfer
  • Initiate Pickup: Once the container is 80% full, cap it tightly, date the label, and submit a waste pickup request to your institutional EHS department within 3 days, adhering to standard .

Emergency Spill Procedures

If 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is spilled during the disposal process:

  • Solid Spill: Do not sweep dry, as this aerosolizes the powder. Lightly moisten the powder with a compatible solvent (like ethanol), wipe it up with absorbent pads, and place the pads into the solid waste container.

  • Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Scoop the absorbed mixture into a solid waste container and label it as "Spill Debris containing Sulfur Organics."

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management for Laboratories." EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." ACS Chemical Safety Publications. Available at:[Link]

Handling

Personal protective equipment for handling 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

As a Senior Application Scientist, I approach the handling of uncharacterized, complex synthetic intermediates with a strict philosophy: assume high biological potency and rapid dermal permeation until empirical toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of uncharacterized, complex synthetic intermediates with a strict philosophy: assume high biological potency and rapid dermal permeation until empirical toxicological data proves otherwise.

The compound 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is a highly functionalized heterocycle. It contains an isoxazole core—a privileged pharmacophore frequently found in active pharmaceutical ingredients (APIs)—coupled with highly lipophilic phenyl, benzyl, and phenylsulfonyl moieties. This structural profile suggests a high probability of off-target biological activity and efficient transport across biological membranes.

The following guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Structural Hazard Analysis & Causality

To design an effective safety protocol, we must first understand the relationship between the molecule's structure and its physical hazards. The extensive aromatic system and the sulfonyl group dramatically increase the compound's partition coefficient (LogP), meaning it will readily dissolve in lipids and permeate unprotected human skin.

HazardLogic Molecule 2-Benzyl-3-phenyl-4-(phenylsulfonyl) tetrahydroisoxazole Isoxazole Tetrahydroisoxazole Core (Bioactive Pharmacophore) Molecule->Isoxazole Sulfonyl Phenylsulfonyl Group (High Lipophilicity) Molecule->Sulfonyl Benzyl Benzyl/Phenyl Rings (Steric Bulk / Hydrophobicity) Molecule->Benzyl Risk1 Off-Target Receptor Binding (Toxicity Risk) Isoxazole->Risk1 Risk2 Rapid Dermal Absorption (Permeation Risk) Sulfonyl->Risk2 Benzyl->Risk2

Structural hazard analysis and toxicological risk pathways.

According to the National Research Council's guidelines on , compounds synthesized for drug discovery with unknown toxicity must be handled using the same stringent engineering controls and Personal Protective Equipment (PPE) as known high-hazard chemicals.

Quantitative PPE Specifications & Rationale

Standard laboratory PPE is insufficient for highly lipophilic synthetic intermediates. The table below outlines the mandatory PPE profile, driven by the specific physicochemical properties of the compound.

PPE CategorySpecificationCausality / Rationale
Gloves Double-layered Nitrile (min 4 mil thickness per layer)The phenylsulfonyl group enhances lipophilicity, facilitating rapid dermal absorption. Double gloving prevents permeation breakthrough and provides a physical failsafe against micro-tears.
Eye Protection Splash-proof indirect-vent chemical gogglesProtects against micro-particulate aerosolization during powder transfer and solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsEssential if the compound is being dissolved in highly flammable organic solvents (e.g., THF, DCM). Knit cuffs prevent exposed skin at the wrists.
Respiratory N95 / P100 Particulate RespiratorMitigates inhalation risk of bioactive dust. Note: Primary handling must be strictly confined to a certified fume hood.

Self-Validating Operational Workflow

A protocol is only as strong as its verification steps. The following step-by-step methodology incorporates self-validating checks to ensure containment is never breached during the weighing and transfer of the compound.

G A Hazard Assessment B PPE Donning A->B C Fume Hood Isolation B->C D Weighing & Transfer C->D E Surface Decon D->E F Waste Segregation E->F

Sequential safety workflow for handling bioactive synthetic intermediates.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Turn on the fume hood and consult the digital monitor.

    • Validation: Ensure the face velocity reads between 0.4 and 0.6 m/s (80-120 fpm). If the monitor is unreadable, hold a Kimwipe at the sash opening; it must be gently pulled inward. Do not proceed if airflow is unverified. This aligns with .

  • Don PPE: Put on the FR lab coat, goggles, and the first pair of nitrile gloves. Inspect the second pair of gloves for pinholes by trapping air in them before donning.

Phase 2: Static-Controlled Transfer

Causality: Powders with high aromatic content often hold static charge, leading to violent aerosolization when transferred to plastic weigh boats.

  • Neutralize Static: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the stainless steel spatula.

  • Transfer: Carefully transfer the 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole powder into the tared weigh boat. Keep the sash as low as possible (below your breathing zone).

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO or DCM) directly to the weigh boat or vial inside the hood to trap the powder in the liquid phase immediately.

Phase 3: Decontamination & Glove Removal
  • Primary Wipe: Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with isopropanol.

  • Validation of Decontamination: Because this compound features an extensive conjugated aromatic system, it is highly UV-active. Turn off the hood light and shine a handheld 365 nm UV lamp over the balance area. If fluorescence is observed, repeat the wipe-down until the area is dark.

  • Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out).

    • Validation: Inspect the inner gloves. If any chemical stains or tears are visible on the inner gloves, wash hands immediately with soap and water for 15 minutes, validating that a primary containment breach occurred.

Spill Response and Disposal Plan

The American Chemical Society's guidelines on dictate that spill response must be tailored to the physical state of the chemical.

Solid Spill Protocol:

  • Do not dry sweep. Dry sweeping will aerosolize the bioactive powder.

  • Cover the spill with absorbent paper towels.

  • Gently dampen the towels with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust and dissolve the compound.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Validation: Perform the UV-light inspection (365 nm) on the spill area to confirm complete chemical removal.

Waste Segregation:

  • Solid Waste: All contaminated Kimwipes, weigh boats, and outer gloves must be placed in a clearly labeled, sealable biohazard/chemical solid waste container.

  • Liquid Waste: Solutions containing this compound must be disposed of in a designated Non-Halogenated Organic Waste carboy (unless dissolved in a halogenated solvent like DCM, in which case it goes to Halogenated Waste). Never pour solutions down the sink, as the compound's high lipophilicity makes it an environmental hazard to aquatic life.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

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